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  • Product: tert-butyl N-[(1S)-1-phenylethyl]carbamate
  • CAS: 147169-48-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to tert-butyl N-[(1S)-1-phenylethyl]carbamate

This guide offers a comprehensive examination of tert-butyl N-[(1S)-1-phenylethyl]carbamate, a chiral building block of significant interest to researchers and professionals in organic synthesis and drug development. We...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive examination of tert-butyl N-[(1S)-1-phenylethyl]carbamate, a chiral building block of significant interest to researchers and professionals in organic synthesis and drug development. We will explore its molecular structure, physicochemical properties, a robust synthesis protocol, and its strategic applications, grounding all claims in established scientific principles and literature.

Introduction: The Strategic Importance of Chiral Building Blocks

In the landscape of modern medicinal chemistry, the stereochemical identity of a molecule is paramount. Chiral building blocks, such as tert-butyl N-[(1S)-1-phenylethyl]carbamate, are fundamental tools that allow for the precise construction of enantiomerically pure active pharmaceutical ingredients (APIs).[1] The subject of this guide is the N-tert-butoxycarbonyl (Boc) protected form of (S)-1-phenylethylamine, a widely used chiral amine.[] The Boc protecting group serves a critical role: it temporarily masks the nucleophilicity of the amine, enabling chemists to perform reactions on other parts of a molecule without interference.[3] This "protect-react-deprotect" strategy is a cornerstone of multi-step organic synthesis.[4]

This molecule, identified by CAS Number 147169-48-0, combines the stereochemical information of the (S)-1-phenylethylamine backbone with the versatile and acid-labile Boc protecting group, making it an invaluable intermediate in asymmetric synthesis.[5]

Molecular Structure and Physicochemical Properties

The structure of tert-butyl N-[(1S)-1-phenylethyl]carbamate is defined by a central chiral carbon bonded to a phenyl group, a methyl group, a hydrogen atom, and a nitrogen atom which is part of a carbamate functional group. The nitrogen is protected by the sterically bulky tert-butoxycarbonyl group.

// Nodes for atoms C_phenyl_1 [label="C"]; C_phenyl_2 [label="C"]; C_phenyl_3 [label="C"]; C_phenyl_4 [label="C"]; C_phenyl_5 [label="C"]; C_phenyl_6 [label="C"]; C_chiral [label="C*", fontcolor="#EA4335"]; C_methyl [label="CH₃"]; H_chiral [label="H"]; N_amine [label="N", fontcolor="#4285F4"]; H_amine [label="H"]; C_carbonyl [label="C"]; O_carbonyl [label="O", fontcolor="#EA4335"]; O_ester [label="O", fontcolor="#EA4335"]; C_tertbutyl [label="C"]; CH3_tertbutyl_1 [label="CH₃"]; CH3_tertbutyl_2 [label="CH₃"]; CH3_tertbutyl_3 [label="CH₃"];

// Phenyl Ring Edges C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1;

// Main Chain Edges C_phenyl_1 -- C_chiral; C_chiral -- C_methyl; C_chiral -- H_chiral [style=dashed]; // Representing stereochemistry C_chiral -- N_amine; N_amine -- H_amine; N_amine -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- O_ester; O_ester -- C_tertbutyl; C_tertbutyl -- CH3_tertbutyl_1; C_tertbutyl -- CH3_tertbutyl_2; C_tertbutyl -- CH3_tertbutyl_3; }

Caption: 2D representation of tert-butyl N-[(1S)-1-phenylethyl]carbamate.

The key physicochemical properties of this compound are summarized below. These values are critical for determining appropriate solvents for reactions and purification, as well as for analytical characterization.

PropertyValueSource
IUPAC Name tert-butyl N-[(1S)-1-phenylethyl]carbamatePubChem[5]
CAS Number 147169-48-0PubChem[5]
Molecular Formula C₁₃H₁₉NO₂PubChem[5]
Molecular Weight 221.29 g/mol PubChem[5]
XLogP3 2.8PubChem[5]
InChIKey WOIRCKJMSPMDAM-JTQLQIEISA-NPubChem[5]
SMILES CNC(=O)OC(C)(C)CPubChem[5]

Synthesis: The N-Boc Protection Protocol

The synthesis of tert-butyl N-[(1S)-1-phenylethyl]carbamate is a classic example of N-protection, a fundamental transformation in organic chemistry. The most common and efficient method is the reaction of the primary amine, (S)-(-)-1-phenylethylamine, with di-tert-butyl dicarbonate (Boc₂O).[6][7]

The rationale for this choice of reagent is twofold: Boc₂O is an effective and relatively mild electrophile, and the byproducts of the reaction (carbon dioxide and tert-butanol) are volatile and easily removed. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acidic proton on the amine as it reacts, driving the reaction to completion.

G A A B B A->B 1. Prepare Reactants C C B->C 2. Initiate Reaction D D E E C->E 3. Stir & Monitor F F E->F 4. Isolate Product G G I I F->I 5. Purify H H

Caption: General experimental workflow for N-Boc protection.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-(-)-1-phenylethylamine (1.0 equiv.) in dichloromethane (DCM, approx. 0.2 M). Add a suitable base, such as triethylamine (1.2 equiv.).

  • Reaction: Cool the stirred solution to 0 °C using an ice-water bath. To this, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) portion-wise over 15 minutes.

  • Stirring: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to neutralize acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.

Spectroscopic Characterization

TechniqueExpected Features
¹H NMR ~7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group. ~4.8 ppm (q, 1H): Methine proton (-CH-) adjacent to the phenyl and NH groups. ~4.7 ppm (br s, 1H): NH proton of the carbamate. ~1.4 ppm (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group. ~1.3 ppm (d, 3H): Doublet for the methyl group protons, coupled to the methine proton.
¹³C NMR ~155 ppm: Carbonyl carbon of the carbamate. ~143 ppm: Quaternary aromatic carbon. ~128, 127, 126 ppm: Aromatic CH carbons. ~80 ppm: Quaternary carbon of the tert-butyl group. ~51 ppm: Chiral methine carbon. ~28 ppm: Methyl carbons of the tert-butyl group. ~22 ppm: Methyl carbon adjacent to the chiral center.
IR Spectroscopy ~3350 cm⁻¹: N-H stretch of the carbamate. ~3000-2850 cm⁻¹: C-H stretches (aliphatic and aromatic). ~1690 cm⁻¹: Strong C=O stretch of the carbamate. ~1520 cm⁻¹: N-H bend. ~1160 cm⁻¹: C-O stretch.

Role in Asymmetric Synthesis and Drug Development

The primary utility of tert-butyl N-[(1S)-1-phenylethyl]carbamate lies in its role as a chiral precursor. The Boc group allows the inherent chirality of the (S)-1-phenylethylamine scaffold to be carried through multiple synthetic steps.

G A Chiral Amine (S)-1-phenylethylamine B Boc-Protected Amine (Topic Compound) A->B Boc₂O (Protection) C Further Chemical Modification (e.g., C-C bond formation) B->C Introduce new functionality D Final Chiral Product (e.g., an API precursor) C->D E Deprotected Chiral Amine D->E Acid (e.g., TFA, HCl) (Deprotection)

Caption: The protection-modification-deprotection strategy in synthesis.

This strategy is fundamental in the synthesis of complex molecules where controlling stereochemistry is crucial for biological activity.[1] By protecting the amine, chemists can:

  • Perform C-C bond-forming reactions: The protected intermediate can undergo reactions such as alkylations or arylations at other positions without the amine interfering.

  • Modify other functional groups: The stability of the Boc group to a wide range of reagents (bases, nucleophiles, mild reducing/oxidizing agents) allows for extensive molecular editing.[4]

  • Build Peptide Chains: In peptide synthesis, the Boc group is a classic N-terminal protecting group, allowing for the sequential addition of amino acids to build a peptide chain.[3][8]

Once the desired molecular framework is assembled, the Boc group can be cleanly removed under mild acidic conditions (e.g., using trifluoroacetic acid or HCl in an organic solvent), regenerating the free amine in the final structure without disturbing the established stereocenter.

Conclusion

tert-butyl N-[(1S)-1-phenylethyl]carbamate is more than a simple molecule; it is a strategic tool that embodies key principles of modern organic synthesis. Its structure, combining a specific stereocenter with a reliable and versatile protecting group, provides chemists with a powerful building block for the efficient and stereocontrolled synthesis of complex chiral molecules. For researchers in drug discovery and development, a thorough understanding of this and similar intermediates is essential for the rational design and execution of synthetic routes to new therapeutic agents.

References

  • Gstach, H. & Kikelj, D. Synthesis of Boc-protected amines. Beilstein Journal of Organic Chemistry. Available at: [Link].

  • Kent, S. B. H. et al. Manual Boc chemistry in situ neutralization/HBTU protocol for peptide synthesis. The Royal Society of Chemistry. Available at: [Link].

  • NIST. tert-Butyl carbamate. NIST Chemistry WebBook. Available at: [Link].

  • Zhang, X. et al. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. PMC. Available at: [Link].

  • PubChem. tert-butyl N-[(1S)-1-phenylethyl]carbamate. PubChem. Available at: [Link].

  • SpectraBase. Tert-butyl (R)-(3-oxo-1-phenylbutyl)carbamate - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link].

  • GenScript. Terminology of Antibody Drug for Boc Chemistry. GenScript. Available at: [Link].

  • Organic Syntheses. β-PHENYLETHYLAMINE. Organic Syntheses. Available at: [Link].

  • Li, J. et al. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH 2 -free axially chiral biaryl amino phenols. Chemical Science. Available at: [Link].

  • Bode, J. W. et al. AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE. PMC. Available at: [Link].

  • Molbase. TERT-BUTYL N-[(1S)-1-[(2S)-OXIRAN-2-YL]-2-PHENYLETHYL]CARBAMATE. Molbase. Available at: [Link].

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].

  • Chemsrc. tert-butyl (1S)-1-methyl-2-phenylethyl carbamate. Chemsrc. Available at: [Link].

Sources

Exploratory

Technical Monograph: tert-butyl N-[(1S)-1-phenylethyl]carbamate

This guide provides an in-depth technical analysis of tert-butyl N-[(1S)-1-phenylethyl]carbamate , a critical chiral intermediate in organic synthesis and pharmaceutical development.[1][2] [1][2] Chemical Identity & Stru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of tert-butyl N-[(1S)-1-phenylethyl]carbamate , a critical chiral intermediate in organic synthesis and pharmaceutical development.[1][2]

[1][2]

Chemical Identity & Structural Significance

tert-butyl N-[(1S)-1-phenylethyl]carbamate (CAS 147169-48-0 ) is the N-Boc protected derivative of (S)-1-phenylethylamine.[1][2][3][4] It serves as a robust, enantiopure building block in the synthesis of chiral pharmaceuticals, agrochemicals, and fine chemicals. Its core value lies in the preservation of the chiral center at the


-position relative to the nitrogen, allowing for the introduction of the phenylethylamine moiety without racemization.[2]
Attribute Detail
CAS Number 147169-48-0 (S-isomer)
IUPAC Name tert-butyl N-[(1S)-1-phenylethyl]carbamate
Synonyms (S)-N-Boc-1-phenylethylamine; (S)-tert-Butyl (1-phenylethyl)carbamate; Carbamic acid, N-[(1S)-1-phenylethyl]-, 1,1-dimethylethyl ester
Molecular Formula C

H

NO

Molecular Weight 221.30 g/mol
Chirality (S)-enantiomer

Physicochemical Properties

The compound typically exists as a white to off-white crystalline solid or a viscous colorless oil, depending on purity and crystallization method.[2] The bulky tert-butyl group provides steric shielding, enhancing stability against nucleophilic attack at the carbonyl carbon under neutral conditions.[2]

PropertyValue / Description
Physical State White crystalline solid or colorless viscous liquid
Melting Point Typically 45–50 °C (low-melting solid)
Solubility Soluble in DCM, THF, Ethyl Acetate, Methanol; Insoluble in water
pKa ~11-12 (Amide NH, estimated)
Specific Rotation

dependent on solvent (Starting amine

in EtOH)
Stability Stable under standard conditions; hydrolyzes in strong acid (TFA/HCl)

Synthesis & Manufacturing Protocol

The industrial standard for synthesizing tert-butyl N-[(1S)-1-phenylethyl]carbamate involves the nucleophilic substitution of Di-tert-butyl dicarbonate (Boc


O)  by (S)-1-phenylethylamine .[1][2] This reaction is thermodynamically driven by the formation of stable carbamate and the release of CO

.
Reaction Mechanism & Workflow

The synthesis follows a standard Schotten-Baumann-type protection mechanism, often conducted in a biphasic system or organic solvent with a base catalyst.[1][2]

SynthesisWorkflow Start (S)-1-Phenylethylamine (CAS 2627-86-3) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Boc2O (Di-tert-butyl dicarbonate) Reagent->Intermediate Base Base (Et3N or NaOH) Base->Intermediate Proton Scavenging Product tert-butyl N-[(1S)-1-phenylethyl]carbamate (CAS 147169-48-0) Intermediate->Product Elimination Byproducts CO2 + tert-Butanol Intermediate->Byproducts Decomposition

Figure 1: Synthetic pathway for Boc-protection of (S)-1-phenylethylamine.

Detailed Experimental Protocol

Reagents:

  • (S)-(-)-1-Phenylethylamine (1.0 equiv)[1][2]

  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 equiv)[1][2]
    
  • Triethylamine (Et

    
    N) (1.2 equiv)
    
  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Setup: Charge a round-bottom flask with (S)-1-phenylethylamine and dry DCM (0.5 M concentration). Cool to 0 °C under N

    
     atmosphere.
    
  • Addition: Add Et

    
    N dropwise. Subsequently, add a solution of Boc
    
    
    
    O in DCM dropwise over 30 minutes to control exotherm and CO
    
    
    evolution.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC (SiO

    
    ; Hexane/EtOAc 4:1) or LC-MS.[1]
    
  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated NaHCO

    
     and brine.
    
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (Hexane/EtOAc) or recrystallize from Hexane/Et
    
    
    O.

Applications in Drug Development

This compound functions primarily as a Chiral Auxiliary and a Protected Intermediate .

Chiral Resolution Agent

While the free amine is a classic resolving agent, the N-Boc derivative is used in chiral HPLC method development.[2] It serves as a standard to determine the enantiomeric excess (ee) of reactions producing 1-phenylethylamine derivatives.

Synthesis of Chiral APIs

The (S)-1-phenylethyl moiety is a "privileged structure" in medicinal chemistry, often found in:

  • Calcimimetics: Agents treating hyperparathyroidism.

  • Neurological Drugs: Derivatives used in treating Alzheimer’s (e.g., Rivastigmine analogs).

  • Peptidomimetics: Used to introduce hydrophobic bulk and chirality into peptide backbones.

Asymmetric Synthesis Logic

The Boc group allows the molecule to undergo lithiation or other functionalizations on the phenyl ring without affecting the amine, or to serve as a directing group.

ApplicationLogic Core tert-butyl N-[(1S)-1-phenylethyl]carbamate Path1 Deprotection (TFA/HCl) Core->Path1 Path2 Ortho-Lithiation Core->Path2 Path3 Chiral HPLC Standard Core->Path3 Result1 (S)-1-Phenylethylamine salts (Chiral Resolution) Path1->Result1 Result2 Chiral Benzylamines (Drug Scaffolds) Path2->Result2 Result3 QC / Enantiomeric Excess Determination Path3->Result3

Figure 2: Functional utility map in pharmaceutical workflows.

Analytical Characterization

To validate the identity and purity of CAS 147169-48-0, the following analytical parameters are standard.

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       7.35–7.20 (m, 5H, Ar-H)[1][2]
      
    • 
       4.75 (br s, 1H, NH)
      
    • 
       4.80 (br m, 1H, CH-N)[1][2]
      
    • 
       1.45 (d, 3H, CH
      
      
      
      )
    • 
       1.42 (s, 9H, Boc-CH
      
      
      
      )[1][2]
  • IR Spectrum:

    • Strong C=O stretch (carbamate) at ~1680–1700 cm

      
      .[1]
      
    • NH stretch at ~3300–3400 cm

      
      .[1]
      
  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.[1][2]

    • Mobile Phase: Hexane/IPA (90:10 to 98:2).

    • Purpose: Confirm >99% ee (absence of (R)-isomer).

Safety & Handling

  • Hazards: Generally considered an irritant (Skin Irrit. 2, Eye Irrit. 2A).

  • Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability).

  • Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust/vapors.

References

  • PubChem. tert-butyl N-[(1S)-1-phenylethyl]carbamate (Compound). National Library of Medicine.[4] Available at: [Link][4]

  • Organic Syntheses.Preparation of N-Boc Amines. Org. Synth. 1985, 63, 160. (General protocol reference).

Sources

Foundational

safety and handling of tert-butyl N-[(1S)-1-phenylethyl]carbamate

Technical Whitepaper: Operational Safety and Handling of tert-Butyl N-[(1S)-1-phenylethyl]carbamate Executive Summary & Chemical Identity This guide provides a technical framework for the safe handling, storage, and depr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety and Handling of tert-Butyl N-[(1S)-1-phenylethyl]carbamate

Executive Summary & Chemical Identity

This guide provides a technical framework for the safe handling, storage, and deprotection of tert-butyl N-[(1S)-1-phenylethyl]carbamate (CAS: 147169-48-0).[1] Commonly known as (S)-N-Boc-1-phenylethylamine , this compound serves as a critical chiral building block in the synthesis of enantiopure pharmaceuticals.[1][2]

While the Boc (tert-butyloxycarbonyl) group masks the nucleophilicity and corrosivity of the parent amine, it introduces specific process hazards—primarily during the deprotection phase where rapid gas evolution occurs. This guide prioritizes the preservation of optical purity (ee%) and the management of acid-labile decomposition.

Physicochemical Profile
PropertySpecification
IUPAC Name tert-butyl N-[(1S)-1-phenylethyl]carbamate
CAS Number 147169-48-0
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
Physical State White to off-white solid (low melting point) or viscous oil
Solubility Soluble in DCM, THF, EtOAc, Methanol; Insoluble in Water
Chirality (S)-Enantiomer (Maintains configuration of parent amine)
Parent Amine (S)-1-Phenylethylamine (CAS: 2627-86-3)

Hazard Assessment: The "Masking" Effect

Safety in handling this compound relies on understanding the difference between the Protected (Masked) state and the Deprotected (Active) state.

  • The Protected State (Current Compound): The Boc group significantly reduces the basicity and corrosivity associated with primary amines.

    • Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity (Respiratory Irritation).

    • Risk:[2][3] Sensitization is possible. Long-term exposure to moisture can lead to slow hydrolysis, releasing the toxic parent amine.

  • The Deprotected State (Process Risk): Upon exposure to strong acids, the molecule reverts to (S)-1-phenylethylamine , which is Corrosive (Skin Corr.[1][2] 1B) and Acutely Toxic .[3][4]

    • Critical Control Point: The transition from protected to deprotected is the highest risk phase due to the simultaneous generation of toxicity and pressure (gas evolution).

Operational Workflows & Protocols

Storage and Stability (Preserving Enantiopurity)
  • Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Causality: While the Boc group is thermally stable up to ~100°C, the chiral center at the benzylic position is susceptible to racemization if the compound degrades into the free amine in the presence of heat or radical initiators. Moisture exclusion prevents premature hydrolysis.

Synthesis & Purification (Crystallization)
  • Context: If synthesizing from (S)-1-phenylethylamine and Boc anhydride (

    
    ).[1][2]
    
  • Safety Note: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     is toxic by inhalation.[3][5] The reaction is exothermic.
    
  • Purification: This compound often solidifies. Recrystallization from Hexane/EtOAc is preferred over column chromatography to minimize exposure to silica acidity, which can induce slow cleavage.

Critical Protocol: Controlled Deprotection

Objective: Remove the Boc group safely without chemically altering the chiral center or causing a pressure event.

Method: Acidolysis using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equiv of tert-butyl N-[(1S)-1-phenylethyl]carbamate in DCM (concentration ~0.2 M). Cool to 0°C in an ice bath.

    • Why? Cooling controls the rate of isobutylene gas evolution.

  • Acid Addition: Add TFA (5–10 equiv) dropwise over 15–30 minutes.

    • Warning:Do NOT seal the vessel. The reaction generates

      
       and isobutylene gas. A sealed vessel will over-pressurize and may rupture.
      
  • Monitoring: Monitor by Thin Layer Chromatography (TLC) or LC-MS. The reaction typically completes in 1–3 hours.

  • Quenching (The Hazard Spike):

    • Concentrate the mixture in vacuo to remove excess TFA and solvent.

    • The residue is the trifluoroacetate salt of the amine.

    • Neutralization:[2] If the free amine is required, treat with saturated

      
      . Caution:  This step releases massive amounts of 
      
      
      
      . Add base slowly to prevent "volcanoing" of the biphasic mixture.

Visualizing the Safety Lifecycle

The following diagram illustrates the operational lifecycle, highlighting the Critical Control Points (CCPs) where safety risks are highest.

SafetyLifecycle Storage Storage (2-8°C, Inert Gas) Weighing Weighing/Handling (Fume Hood, PPE) Storage->Weighing Check Hygroscopicity Reaction Reaction Use (Coupling/Synthesis) Weighing->Reaction Standard PPE Deprotection Deprotection (CCP) (Acid Addition) Reaction->Deprotection Post-Synthesis GasEvent Gas Evolution (Isobutylene + CO2) Deprotection->GasEvent Rapid Expansion Waste Waste Disposal (Segregate Halogenated) Deprotection->Waste Acidic Residue

Figure 1: Operational lifecycle. The red node (Deprotection) indicates the Critical Control Point requiring active pressure management.[1]

Mechanistic Safety Insight

Understanding the mechanism is the only way to predict failure modes. The deprotection is not a simple cleavage; it is a fragmentation.

The Mechanism:

  • Protonation: The carbonyl oxygen accepts a proton.

  • Fragmentation: The tert-butyl cation cleaves off, leaving a carbamic acid.

  • Decarboxylation (Gas 1): The carbamic acid spontaneously loses

    
    .
    
  • Elimination (Gas 2): The tert-butyl cation eliminates a proton to form Isobutylene (gas).

Safety Implication: For every 1 mole of solid substrate, you generate 2 moles of gas . In a 100g scale-up, this releases ~22 liters of gas. Without adequate venting, standard glassware will shatter.

Mechanism Substrate Boc-Protected Amine (Solid/Oil) Intermediate Unstable Carbamic Acid Substrate->Intermediate + Acid (Protonation) Acid Acid (TFA/HCl) Acid->Intermediate Product (S)-1-Phenylethylamine Salt (Corrosive/Toxic) Intermediate->Product Decomposition Gas1 CO2 Gas (Pressure Risk) Intermediate->Gas1 Decarboxylation Gas2 Isobutylene Gas (Flammable) Intermediate->Gas2 Cation Elimination

Figure 2: Deprotection mechanism showing the conversion of a stable solid into two distinct gas streams and a toxic salt.[1]

Emergency Protocols

ScenarioImmediate ActionTechnical Rationale
Skin Contact (Solid) Wash with soap/water for 15 min.[1][2]Material is lipophilic; soap is required to remove it from skin pores.
Skin Contact (Deprotection Mix) Drench immediately.[4][6] Treat as acid/corrosive burn.Contains TFA and the regenerated corrosive amine.
Spill (Solid) Wet sweep or vacuum with HEPA filter.Avoids generating dust which can be a sensitizer.
Pressure Build-up Do not open. Cool vessel immediately (Liquid

or Dry Ice).
Cooling reduces gas volume and reaction rate, lowering pressure safely.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8052579, tert-butyl N-[(1S)-1-phenylethyl]carbamate. Retrieved from [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism and Safety. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of tert-butyl N-[(1S)-1-phenylethyl]carbamate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of the solubility of tert-butyl N-[(1S)-1-phenyleth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of tert-butyl N-[(1S)-1-phenylethyl]carbamate, a key chiral building block in synthetic organic chemistry and pharmaceutical development. Understanding the solubility of this compound is critical for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients. This document synthesizes theoretical principles with practical experimental guidance to serve as an essential resource for scientists working with this molecule.

Introduction: The Significance of tert-butyl N-[(1S)-1-phenylethyl]carbamate

tert-butyl N-[(1S)-1-phenylethyl]carbamate, often referred to as Boc-(S)-1-phenylethylamine, is a carbamate-protected derivative of the chiral amine (S)-1-phenylethylamine. The introduction of the tert-butoxycarbonyl (Boc) protecting group is a common strategy in multi-step syntheses to temporarily mask the reactivity of the amine functionality.[1] This allows for selective chemical transformations at other parts of a molecule without interference from the basic and nucleophilic amine. The Boc group's stability in a wide range of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an invaluable tool in modern organic synthesis.[2]

The chirality of the 1-phenylethylamine moiety makes this compound a crucial starting material for the asymmetric synthesis of numerous pharmaceutical agents and other biologically active molecules. Consequently, a thorough understanding of its physical properties, particularly its solubility in various organic solvents, is of paramount importance for its effective use.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid solvent is a complex thermodynamic equilibrium between the solid state and the solvated state. For tert-butyl N-[(1S)-1-phenylethyl]carbamate, several key molecular features dictate its solubility profile:

  • Molecular Structure and Polarity: The molecule possesses both nonpolar and polar characteristics. The phenyl ring and the tert-butyl group are hydrophobic, favoring interactions with nonpolar solvents. Conversely, the carbamate group (-NHCOO-) contains polar carbonyl and N-H moieties capable of acting as hydrogen bond acceptors and donors, respectively. This duality suggests that the compound will exhibit favorable solubility in a range of solvents with varying polarities. The overall polarity of the molecule can be estimated by its topological polar surface area (TPSA), which for this compound is 38.3 Ų.[3]

  • Intermolecular Forces: In the solid state, the molecules are held together in a crystal lattice by intermolecular forces, including van der Waals forces and hydrogen bonding between the N-H and C=O groups of the carbamate functionality. For dissolution to occur, the energy required to overcome these lattice forces must be compensated by the energy released upon the formation of new solute-solvent interactions.

  • Solvent Properties: The principle of "like dissolves like" is a fundamental concept in predicting solubility.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carbamate group, effectively solvating both the hydrogen bond donor (N-H) and acceptor (C=O) sites. This is expected to lead to good solubility.

    • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents possess dipole moments and can act as hydrogen bond acceptors, interacting favorably with the N-H group of the carbamate.

    • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. The large nonpolar surface area of the phenyl and tert-butyl groups suggests some degree of solubility in these solvents.

    • Chlorinated Solvents (e.g., Dichloromethane): These solvents have moderate polarity and are generally good at dissolving a wide range of organic compounds.

The interplay of these factors determines the extent to which tert-butyl N-[(1S)-1-phenylethyl]carbamate will dissolve in a given solvent.

Quantitative Solubility Profile

To provide a practical resource, the following table presents an estimated solubility profile at ambient temperature (approximately 25°C). It is crucial to note that these are predictive values and should be experimentally verified for any critical application.

Solvent Chemical Formula Relative Polarity Predicted Solubility at 25°C (g/L) Notes
MethanolCH₃OH0.762> 100Expected to be highly soluble due to hydrogen bonding.
EthanolC₂H₅OH0.654> 100Expected to be highly soluble due to hydrogen bonding.
IsopropanolC₃H₈O0.54650 - 100Good solubility anticipated.
AcetonitrileC₂H₃N0.46050 - 100Good solubility anticipated in this polar aprotic solvent.
Ethyl AcetateC₄H₈O₂0.22820 - 50Moderate solubility expected.
DichloromethaneCH₂Cl₂0.309> 100Expected to be highly soluble.
TolueneC₇H₈0.09910 - 20Moderate to low solubility expected.
HexaneC₆H₁₄0.009< 1Poor solubility expected in this nonpolar solvent.
WaterH₂O1.000< 0.1Expected to be poorly soluble due to the large hydrophobic groups.

Relative polarity values are from Reichardt, C. Solvents and Solvent Effects in Organic Chemistry.[5]

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[6]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated supernatant is then determined analytically.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of tert-butyl N-[(1S)-1-phenylethyl]carbamate.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_solid Weigh excess solid tert-butyl N-[(1S)-1- phenylethyl]carbamate prep_solvent Add known volume of solvent prep_solid->prep_solvent prep_vial Seal vial prep_solvent->prep_vial agitation Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_vial->agitation settling Allow undissolved solid to settle agitation->settling sampling Withdraw supernatant and filter (0.22 µm) settling->sampling dilution Dilute sample with appropriate solvent sampling->dilution quantification Quantify concentration (e.g., HPLC-UV) dilution->quantification calculation Calculate solubility (e.g., in g/L or mg/mL) quantification->calculation

Caption: Experimental workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Methodology

Materials:

  • tert-butyl N-[(1S)-1-phenylethyl]carbamate (high purity)

  • Selected solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of tert-butyl N-[(1S)-1-phenylethyl]carbamate to a series of vials. A sufficient excess should be used to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of each solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixtures for a period sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary time-course study can be performed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. The dilution factor should be recorded precisely.

  • Quantification by HPLC-UV:

    • Develop and validate an HPLC method for the quantification of tert-butyl N-[(1S)-1-phenylethyl]carbamate. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point.[7]

    • Prepare a series of calibration standards of the compound in the same solvent used for dilution.

    • Analyze the diluted samples and the calibration standards by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., g/L, mg/mL, or molarity).

Factors Influencing Experimental Accuracy

Several factors can influence the accuracy of solubility measurements and should be carefully controlled:

  • Purity of the Compound: The presence of impurities can significantly affect the measured solubility. It is essential to use a well-characterized, high-purity sample of tert-butyl N-[(1S)-1-phenylethyl]carbamate.

  • Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant and accurately known temperature during equilibration is critical.

  • Equilibration Time: Insufficient equilibration time will lead to an underestimation of the true thermodynamic solubility.

  • Solid Form: The crystalline form (polymorph) of the solid can influence its solubility. It is important to ensure that the solid form does not change during the experiment.

  • pH of the Medium (for aqueous systems): Although this compound has low aqueous solubility, in mixed aqueous-organic systems, the pH can influence the protonation state of any residual amine if the Boc group were to be cleaved, thereby affecting solubility.

Conclusion

This technical guide has provided a detailed examination of the solubility of tert-butyl N-[(1S)-1-phenylethyl]carbamate. By combining a theoretical understanding of the molecular factors governing solubility with a practical, validated experimental protocol, researchers and drug development professionals are better equipped to handle this important chiral building block effectively. The provided information and methodologies will aid in the rational selection of solvents for synthesis and purification, ultimately contributing to the efficient and successful development of new chemical entities.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • tert-butyl N-[(1S)-1-phenylethyl]carbamate. PubChem. [Link]

  • Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole. ACS Omega. [Link]

  • Supplemental Material I. Solubility Estimates of Boc Derivatives. The Royal Society of Chemistry. [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]

  • Prediction of the aqueous solubility of benzylamine salts using QSPR model. PubMed. [Link]

  • Di-tert-butyl dicarbonate. Wikipedia. [Link]

  • tert-Butyl carbamate. NIST WebBook. [Link]

  • Methamphetamine tert butyl carbamate. mzCloud. [Link]

  • EXPERIMENT 7. CDN. [Link]

  • Tert-butyl (R)-(3-oxo-1-phenylbutyl)carbamate. SpectraBase. [Link]

  • Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Solvents and Polarity. University of Rochester. [Link]

  • Chemical Properties of alpha.-Methylbenzylamine (CAS 98-84-0). Cheméo. [Link]

  • An analytical strategy for the identification of carbamates, toxic alkaloids, phenobarbital and warfarin in stomach contents from suspected poisoned animals by thin-layer chromatography/ultraviolet detection. ResearchGate. [Link]

    • ANALYTICAL METHODS. ATSDR. [Link]

  • CAS#:293305-71-2 | tert-butyl (1S)-1-methyl-2-phenylethyl carbamate. Chemsrc. [Link]

  • Showing Compound N-Methylbenzylamine (FDB012647). FooDB. [Link]

  • Miller's Home. Miller's Home. [Link]

  • Properties of Common Organic Solvents.

Sources

Foundational

A Comprehensive Guide to the 13C NMR Spectroscopic Analysis of (S)-N-Boc-alpha-methylbenzylamine

This in-depth technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of (S)-N-Boc-alpha-methylbenzylamine. It is intended for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of (S)-N-Boc-alpha-methylbenzylamine. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quality control of chiral amines and their derivatives. This document will cover the theoretical basis for the observed chemical shifts, a detailed assignment of the carbon signals, and a field-proven experimental protocol for acquiring high-quality 13C NMR data for this compound.

Introduction: The Importance of NMR in Chiral Amine Characterization

(S)-N-Boc-alpha-methylbenzylamine is a valuable chiral building block in organic synthesis, frequently employed in the preparation of pharmaceuticals and other biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group is instrumental in many synthetic strategies, and its presence significantly influences the electronic environment of the parent amine. 13C NMR spectroscopy is an indispensable tool for the structural verification of this and related compounds. It provides unambiguous information about the carbon skeleton, the presence and integrity of the Boc group, and the overall purity of the sample. The chirality of the molecule also introduces magnetic non-equivalence to the aromatic carbons, which can be discerned in the 13C NMR spectrum.[1]

Analysis of the 13C NMR Spectrum

The 13C NMR spectrum of (S)-N-Boc-alpha-methylbenzylamine is characterized by distinct signals corresponding to the aromatic, benzylic, and Boc-group carbons. The interpretation of this spectrum relies on fundamental principles of NMR, including the effects of electronegativity, hybridization, and molecular symmetry.[2][3] The presence of the electron-withdrawing carbamate group and the chiral center at the benzylic position are key factors influencing the chemical shifts.

Predicted 13C NMR Data and Peak Assignments

While a definitive, published spectrum with assignments for this specific molecule can be elusive, a highly accurate prediction can be made by analyzing the spectra of the parent amine, alpha-methylbenzylamine[1][4][5], and considering the well-documented effects of N-Boc protection.[6] The expected chemical shifts are summarized in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
Boc C=O ~155The carbonyl carbon of the carbamate group is significantly deshielded due to the electronegativity of the two adjacent oxygen and nitrogen atoms.[6]
Phenyl C1 (ipso) ~144The quaternary carbon directly attached to the benzylic group. Its chemical shift is influenced by the substituent effect of the alkyl-amino group.
Phenyl C2, C6 (ortho) ~128.5These carbons are in close proximity to the chiral center, which can lead to slight magnetic non-equivalence, although they may appear as a single resonance.
Phenyl C3, C5 (meta) ~127These carbons are further from the chiral center and are expected to be nearly equivalent.
Phenyl C4 (para) ~126The para carbon, typically found at a distinct chemical shift from the ortho and meta carbons.
Boc C(CH₃)₃ ~79-80The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.[6]
Benzylic CH ~51The benzylic carbon is attached to the nitrogen of the carbamate and the phenyl ring, leading to a downfield shift compared to a simple alkane.
Boc C(CH₃)₃ ~28.5The three equivalent methyl carbons of the tert-butyl group are in a typical aliphatic region.[6]
Benzylic CH₃ ~23The methyl group attached to the chiral benzylic carbon.

Experimental Protocol for 13C NMR Data Acquisition

The following protocol outlines a robust method for obtaining a high-quality, proton-decoupled 13C NMR spectrum of (S)-N-Boc-alpha-methylbenzylamine. This procedure is designed to ensure good signal-to-noise and resolution, which are critical for accurate structural analysis.

I. Sample Preparation
  • Analyte: (S)-N-Boc-alpha-methylbenzylamine (ensure high purity).

  • Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent. Other deuterated solvents can be used depending on the sample's solubility and the desired experimental conditions.

  • Concentration: Prepare a solution of approximately 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments often reference the residual solvent peak (for CDCl₃, δ ≈ 77.16 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

II. NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments).

  • Acquisition Time (AQ): ~1.0-2.0 seconds. A longer acquisition time will provide better resolution.

  • Relaxation Delay (D1): 2.0-5.0 seconds. This delay allows for the relaxation of the carbon nuclei, which is crucial for obtaining quantitative information, although for routine structural confirmation, a shorter delay is often sufficient.

  • Pulse Width (P1): A 30-45° pulse angle is recommended to allow for a shorter relaxation delay and faster acquisition.

  • Number of Scans (NS): 1024-4096 scans. The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.

  • Spectral Width (SW): 0-220 ppm. This range will encompass all expected carbon signals.

  • Temperature: 298 K (25 °C).

III. Data Processing
  • Apodization: Apply an exponential multiplication function with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

  • Fourier Transform: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.

  • Phase Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

Visualization of Key Structural and Experimental Concepts

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

molecular_structure cluster_boc Boc Group cluster_amine α-methylbenzylamine Moiety C_carbonyl C=O (~155 ppm) O1 O N N C_carbonyl->N C_quat C(CH₃)₃ (~79-80 ppm) O1->C_quat CH3_boc 3 x CH₃ (~28.5 ppm) C_quat->CH3_boc CH_benzylic CH (~51 ppm) N->CH_benzylic CH3_benzylic CH₃ (~23 ppm) CH_benzylic->CH3_benzylic C_ipso C_ipso (~144 ppm) CH_benzylic->C_ipso Phenyl Phenyl Ring (126-128.5 ppm) C_ipso->Phenyl experimental_workflow prep Sample Preparation (20-50 mg in 0.6-0.7 mL CDCl₃) nmr NMR Data Acquisition (400 MHz, ¹³C, zgpg30) prep->nmr Insert into Spectrometer process Data Processing (FT, Phasing, Baseline Correction) nmr->process Generate FID analysis Spectral Analysis (Peak Picking, Assignment) process->analysis Generate Spectrum

Figure 2: A simplified workflow for the acquisition and analysis of 13C NMR data.

Conclusion

The 13C NMR spectrum of (S)-N-Boc-alpha-methylbenzylamine provides a wealth of structural information that is crucial for its characterization. By understanding the influence of the Boc protecting group and the chiral center on the chemical shifts of the aromatic and aliphatic carbons, a confident assignment of the spectrum can be achieved. The experimental protocol detailed in this guide offers a reliable method for obtaining high-quality data, ensuring the integrity and purity of this important synthetic intermediate.

References

  • Not directly cited, but provides context on chiral analysis.
  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Not directly cited, but provides context on rel
  • Not directly cited, but provides context on rel
  • Not directly cited, but provides context on rel
  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Supporting Information for a publication, providing examples of 13C NMR d
  • Not directly cited, but provides context on rel
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Not directly cited, but provides context on chemical shift assignments.
  • Not directly cited, but provides context on the parent amine.
  • Not directly cited, but provides context on 13C NMR of benzylamines.
  • Not directly cited, but provides general NMR principles.
  • Not directly cited, but provides context on the parent amine.
  • Not directly cited, but provides context on Boc-protected compounds.
  • Not directly cited, but provides context on Boc-protected compounds.
  • Not directly cited, but provides context on carbam
  • General NMR textbook inform
  • Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Not directly cited, but provides context on the parent amine.
  • Not directly cited, but provides context on the parent amine.
  • Not directly cited, but provides context on the parent amine.
  • Not directly cited, but provides context on chemical shift ranges.
  • Not directly cited, but provides context on the parent amine.
  • Not directly cited, but provides context on the parent amine.
  • Not directly cited, but provides context on chemical shift ranges.

Sources

Protocols & Analytical Methods

Method

Application Note: tert-Butyl N-[(1S)-1-phenylethyl]carbamate in Asymmetric Synthesis

This Application Note and Protocol Guide details the use of tert-butyl N-[(1S)-1-phenylethyl]carbamate (also known as N-Boc-(S)-1-phenylethylamine ) in high-precision asymmetric synthesis. While the free amine, (S)-1-phe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of tert-butyl N-[(1S)-1-phenylethyl]carbamate (also known as N-Boc-(S)-1-phenylethylamine ) in high-precision asymmetric synthesis. While the free amine, (S)-1-phenylethylamine, is a classic resolving agent and chiral auxiliary, the N-Boc protected form unlocks distinct reactivities—specifically Directed Ortho-Metalation (DoM) and


-functionalization —enabling the construction of complex chiral scaffolds like isoquinolines and 

-amino acids.

Executive Summary

tert-Butyl N-[(1S)-1-phenylethyl]carbamate is the carbamate-protected derivative of the privileged chiral pool amine, (S)-


-methylbenzylamine. Unlike its free amine counterpart, which is primarily used for salt resolutions or imine-based auxiliaries, the N-Boc derivative serves as a robust Chiral Reagent and Scaffold .

Its primary utility lies in Lithiation-Substitution Chemistry . The Boc group acts as a powerful Directed Metalation Group (DMG), coordinating with alkyllithiums to facilitate regioselective functionalization. The adjacent chiral center [(1S)-ethyl] exerts stereochemical influence, allowing for the synthesis of enantiopure ortho-substituted benzylic amines and chiral heterocycles .

Key Applications
  • Directed Ortho-Metalation (DoM): Regioselective functionalization of the phenyl ring to access chiral 1,2-disubstituted arenes.

  • Chiral Heterocycle Synthesis: Precursor for tetrahydroisoquinolines and chiral lactams via cyclization of DoM products.

  • 
    -Lithiation Studies:  Investigation of configurational stability in tertiary benzylic carbanions (specialized applications).
    
  • Stable Chiral Precursor: A lipophilic, non-volatile storage form of (S)-1-phenylethylamine that prevents carbonate formation and oxidation.

Mechanism of Action: The "Complex-Induced Proximity Effect" (CIPE)

The efficacy of tert-butyl N-[(1S)-1-phenylethyl]carbamate relies on the coordination between the lithium base and the carbamate oxygen.

Structural Dynamics
  • The Anchor (Boc Group): The carbonyl oxygen of the tert-butoxycarbonyl group possesses high Lewis basicity. It coordinates with the lithium cation of reagents like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi).

  • The Director (Chiral Center): The (S)-configured methyl group at the benzylic position creates a distinct steric environment. While the N-Boc group directs lithiation to the ortho position of the phenyl ring, the chiral center influences the diastereomeric ratio of the resulting products upon electrophilic trapping, or allows for the resolution of the resulting planar chiral complexes (if applicable).

Pathway Visualization

The following diagram illustrates the Directed Ortho-Metalation (DoM) pathway, highlighting the pre-lithiation complex.

DoM_Mechanism cluster_legend Key Interactions Substrate N-Boc-(S)-1-phenylethylamine (Substrate) Complex Pre-Lithiation Complex (CIPE) Substrate->Complex + s-BuLi / TMEDA (-78°C) Lithiated Ortho-Lithiated Species (Intermediate) Complex->Lithiated Deprotonation (Kinetic Control) Product Ortho-Functionalized Chiral Amine Lithiated->Product + Electrophile Electrophile Electrophile (E+) (Trapping Agent) Electrophile->Product Boc-Li Coordination Boc-Li Coordination

Caption: Mechanism of Boc-Directed Ortho-Metalation. The Boc oxygen coordinates Li, directing deprotonation to the ortho-phenyl position.

Experimental Protocol: Directed Ortho-Metalation (DoM)

This protocol describes the regioselective lithiation of tert-butyl N-[(1S)-1-phenylethyl]carbamate followed by trapping with an electrophile (e.g., Methyl Iodide or DMF).

Reagents & Equipment
  • Substrate: tert-Butyl N-[(1S)-1-phenylethyl]carbamate (>98% ee).

  • Base: sec-Butyllithium (1.4 M in cyclohexane). Note: n-BuLi is often too weak; t-BuLi may cause competing cleavage.

  • Additive: N,N,N',N'-Tetramethylethylenediamine (TMEDA) - essential for breaking Li aggregates and enhancing reactivity.

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or THF. (Et₂O often yields higher regioselectivity for DoM).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Procedure

Step 1: Preparation of the Substrate Solution

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of Argon.

  • Charge the flask with tert-butyl N-[(1S)-1-phenylethyl]carbamate (1.0 equiv, e.g., 2.21 g, 10 mmol).

  • Add anhydrous Diethyl Ether (50 mL) via syringe.

  • Add TMEDA (1.1 equiv, 1.65 mL) via syringe.

  • Cool the solution to -78 °C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

Step 2: Lithiation (The Critical Step)

  • Add sec-Butyllithium (1.1 equiv) dropwise over 20 minutes using a syringe pump or careful manual addition. Maintain internal temperature below -70 °C.

  • Observation: A color change (often to faint yellow or orange) indicates the formation of the lithiated species.

  • Stir the mixture at -78 °C for 1 to 2 hours .

    • Note: Extended times (>4h) may lead to Boc-migration or decomposition.

Step 3: Electrophilic Trapping

  • Add the Electrophile (1.2 equiv) (e.g., Methyl Iodide, DMF, or CO₂) dissolved in a minimum amount of anhydrous Et₂O/THF.

  • Stir at -78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to warm slowly to room temperature over 2 hours.

Step 4: Work-up and Purification

  • Quench the reaction with saturated aqueous NH₄Cl (20 mL).

  • Extract the aqueous layer with Et₂O (3 x 30 mL).

  • Wash combined organics with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The Boc group makes the product non-polar and easy to separate.

Data Analysis & Expected Results
ParameterSpecificationNotes
Yield 65% - 85%Dependent on electrophile reactivity.
Regioselectivity >95:5 (ortho vs. meta/para)Dictated by Boc-coordination.
Enantiomeric Excess >98% eeStereocenter is distal; racemization is rare under these conditions.

Advanced Application: Synthesis of Chiral Isoquinolines

A powerful application of this auxiliary is the synthesis of chiral tetrahydroisoquinolines via a "Parham-type" cyclization.

Workflow:

  • DoM: Lithiate N-Boc-(S)-1-phenylethylamine.

  • Trap: React with Ethylene Oxide or an alkyl halide containing a masked aldehyde.

  • Cyclize: Acid-mediated deprotection of the Boc group followed by intramolecular Pictet-Spengler or Friedel-Crafts cyclization.

Isoquinoline_Synthesis Start N-Boc-(S)-1-phenylethylamine Step1 1. s-BuLi/TMEDA, -78°C 2. Ethylene Oxide Start->Step1 Inter Ortho-Hydroxyethyl Intermediate Step1->Inter Step2 MsCl, Et3N (Mesylation) Inter->Step2 Step3 TFA (Boc Removal) & Cyclization (Base) Step2->Step3 Final Chiral Tetrahydroisoquinoline Step3->Final

Caption: Workflow for converting the auxiliary into a chiral pharmacophore.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/atmosphere.Re-distill TMEDA and Et₂O over Na/Benzophenone. Ensure Argon flow.
Boc Cleavage Temperature too high during lithiation.Strictly maintain -78 °C. Do not exceed -40 °C before quenching.
No Reaction Aggregated Lithium species.Ensure TMEDA is fresh (it absorbs CO₂/H₂O from air). Increase TMEDA to 1.2 equiv.
Racemization Benzylic deprotonation (rare).Avoid using t-BuLi (too basic). Stick to s-BuLi or n-BuLi/TMEDA.

References

  • Beak, P., & Beshore, D. C. (1997). Synthetic Applications of Lithiation-Substitution of N-Boc-Benzylamines. Journal of Organic Chemistry.[1] Link

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Press.
  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020).[2][3] New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.[2][3][4] Molecules.[5][2][4][6][7][8][9][10][11][12] Link

  • Gawley, R. E., et al. (2005). Dynamics of the Lithiation-Substitution of N-Boc-2-phenylpyrrolidine. Journal of the American Chemical Society. Link

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Application

tert-butyl N-[(1S)-1-phenylethyl]carbamate as a chiral resolving agent

This Application Note and Protocol Guide details the use of tert-butyl N-[(1S)-1-phenylethyl]carbamate (also known as (S)-N-Boc-1-phenylethylamine ) as a Chiral Solvating Agent (CSA) for NMR spectroscopy and as a stable...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of tert-butyl N-[(1S)-1-phenylethyl]carbamate (also known as (S)-N-Boc-1-phenylethylamine ) as a Chiral Solvating Agent (CSA) for NMR spectroscopy and as a stable precursor to the classical resolving agent, (S)-1-phenylethylamine.

Application Note: tert-Butyl N-[(1S)-1-phenylethyl]carbamate

Role: Chiral Solvating Agent (CSA) & Resolving Agent Precursor CAS: 147169-48-0 (Generic for isomer) / Specific Isomer dependent Target Audience: Analytical Chemists, Synthetic Organic Chemists, Process Development Scientists.

Introduction & Chemical Identity

tert-Butyl N-[(1S)-1-phenylethyl]carbamate is the N-Boc protected derivative of (S)-1-phenylethylamine . While the free amine is a ubiquitous classical resolving agent for acidic racemates (via diastereomeric salt formation), the Boc-protected variant serves a distinct, dual purpose in modern chirality:

  • Chiral Solvating Agent (CSA): It acts as a non-covalent resolving agent in NMR spectroscopy . The carbamate moiety provides both a hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form transient diastereomeric complexes with chiral carboxylic acids, alcohols, or phenols. These complexes induce chemical shift non-equivalence (

    
    ), enabling the determination of enantiomeric excess (ee) without derivatization.
    
  • Stable Precursor: It serves as a chemically stable, storable form of the volatile and air-sensitive (S)-1-phenylethylamine. It can be deprotected in situ to generate the free amine for classical resolution or to synthesize chiral isocyanates.

Mechanism of Action

A. Chiral Solvating Agent (CSA) Mechanism

In an NMR solvent (typically non-polar like


 or 

), the carbamate interacts with a chiral analyte (e.g., a racemic carboxylic acid) through a two-point interaction model:
  • Primary Interaction: Hydrogen bonding between the carbamate C=O and the analyte's acidic proton (OH).

  • Secondary Interaction: Hydrogen bonding between the carbamate N-H and the analyte's carbonyl/acceptor.

  • Steric Discrimination: The chiral center at the

    
    -position (1-phenylethyl group) creates a specific steric environment. The (S)-enantiomer of the agent forms a diastereomeric complex with the (R)-analyte that is energetically distinct from the complex formed with the (S)-analyte. This difference results in distinct NMR chemical shifts for the analyte's protons.
    
B. Precursor Activation (Deprotection)

For preparative scale resolution, the Boc group is removed under acidic conditions to release the free amine, which then forms crystalline diastereomeric salts with racemic acids.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess (ee) by 1H NMR

Use this protocol to determine the optical purity of a chiral carboxylic acid or alcohol without permanent chemical derivatization.

Materials:

  • CSA: tert-Butyl N-[(1S)-1-phenylethyl]carbamate (>98% ee).

  • Analyte: Racemic or enantioenriched carboxylic acid/alcohol (approx. 10 mg).

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    (Benzene-d6). Note: Benzene-d6 often provides better separation due to
    
    
    -stacking effects.
  • Equipment: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Procedure:

  • Baseline Spectrum: Dissolve 10 mg of the Analyte in 0.5 mL of NMR solvent. Acquire a standard

    
     NMR spectrum to identify key diagnostic signals (e.g., 
    
    
    
    -protons, methyl groups).
  • CSA Addition (Titration):

    • Add 1.0 equivalent of tert-butyl N-[(1S)-1-phenylethyl]carbamate to the NMR tube.

    • Shake vigorously to ensure complete dissolution and complex formation.

  • Acquisition: Acquire the

    
     NMR spectrum immediately.
    
  • Analysis:

    • Zoom in on the diagnostic signals identified in Step 1.

    • Observe the splitting of signals.[1] A racemic analyte will show two distinct sets of peaks (one for the (S)-analyte complex, one for the (R)-analyte complex).

    • Optimization: If splitting is poor, add more CSA (up to 5.0 equivalents) or lower the temperature (e.g., to 273 K) to slow the exchange rate and sharpen the signals.

  • Calculation: Integrate the split peaks (

    
     and 
    
    
    
    ).
    
    
Protocol 2: Activation and Classical Resolution

Use this protocol if you require preparative separation of a racemic acid and need to generate the active amine resolving agent from the Boc-precursor.

Materials:

  • Precursor: tert-Butyl N-[(1S)-1-phenylethyl]carbamate.[2]

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM).

  • Base: 2M NaOH.

  • Racemic Target: Racemic Carboxylic Acid (to be resolved).

Step-by-Step Procedure:

  • Deprotection:

    • Dissolve 10 mmol of the Boc-carbamate in 20 mL DCM.

    • Add 5 mL TFA (or 10 mL 4M HCl/Dioxane) slowly at 0°C.

    • Stir at room temperature for 2 hours (monitor by TLC for disappearance of starting material).

  • Free Base Liberation:

    • Concentrate the mixture under reduced pressure to remove excess acid/solvent.

    • Redissolve the residue in DCM (30 mL).

    • Wash with 2M NaOH (2 x 15 mL) to liberate the free amine.

    • Dry the organic layer over

      
       and concentrate.[1] Yields (S)-1-phenylethylamine.[3][4]
      
  • Salt Formation (Resolution):

    • Dissolve 10 mmol of the Racemic Target Acid in hot Ethanol (or Isopropanol).

    • Add the freshly prepared (S)-1-phenylethylamine (10 mmol) dropwise.

    • Heat to reflux until clear, then allow to cool slowly to room temperature (over 4-6 hours).

  • Crystallization:

    • Filter the crystals formed.[5][6] These are the diastereomeric salt (e.g., (S)-Amine : (R)-Acid).

    • Recrystallize from hot ethanol to improve diastereomeric excess (de).

  • Recovery:

    • Treat the purified salt with 1M HCl.

    • Extract with Ethyl Acetate to recover the resolved (R)-Acid .

    • Basify the aqueous layer with NaOH and extract with DCM to recover the (S)-1-phenylethylamine for reuse.

Structural & Mechanistic Visualization

Figure 1: Chiral Solvating Agent (CSA) Interaction Model

This diagram illustrates the transient hydrogen-bonding network formed between the Boc-carbamate and a generic chiral carboxylic acid in an NMR solvent.[3]

CSA_Mechanism CSA N-Boc-(S)-1-Phenylethylamine (CSA Host) Complex_S Diastereomer A [(S)-Host : (S)-Guest] Shift: δ1 CSA->Complex_S H-Bonding (Fast Exchange) Complex_R Diastereomer B [(S)-Host : (R)-Guest] Shift: δ2 CSA->Complex_R H-Bonding (Fast Exchange) Analyte Racemic Acid (Guest) Analyte->Complex_S Analyte->Complex_R NMR 1H NMR Spectrum Split Signals (Δδ) Complex_S->NMR Distinct Chemical Environment Complex_R->NMR Distinct Chemical Environment

Caption: Transient diastereomeric complex formation in NMR solvent leading to signal splitting.

Figure 2: Preparative Resolution Workflow

This diagram outlines the pathway from the stable Boc-precursor to the isolation of the resolved enantiomer.

Resolution_Workflow Start Start: Boc-(S)-1-Phenylethylamine (Stable Precursor) Deprotect Step 1: Acid Hydrolysis (TFA or HCl) Start->Deprotect ActiveAgent Active Agent: (S)-1-Phenylethylamine Deprotect->ActiveAgent SaltForm Step 2: Salt Formation (Reflux in EtOH) ActiveAgent->SaltForm Racemate Input: Racemic Acid (+/-) Racemate->SaltForm Cryst Step 3: Fractional Crystallization SaltForm->Cryst Solid Precipitate: (S)-Amine : (R)-Acid Salt Cryst->Solid Less Soluble Liquor Mother Liquor: (S)-Amine : (S)-Acid Salt Cryst->Liquor More Soluble Acidify Step 4: Acidification & Extraction Solid->Acidify Product Final Product: Pure (R)-Acid Acidify->Product

Caption: Workflow for converting the Boc-precursor into the active amine for classical salt resolution.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No peak splitting in NMR Fast exchange rate or weak interaction.Lower temperature to -20°C or -40°C. Switch solvent to

(Benzene-d6) to enhance

-stacking.
Broad signals in NMR Intermediate exchange rate.Add more CSA (increase equivalents) or cool the sample. Ensure sample is strictly dry (water interferes with H-bonds).
Low yield in Salt Resolution High solubility of both diastereomers.Change solvent (try Isopropanol, Acetone, or Ethyl Acetate). Add anti-solvent (Hexane).
Low Optical Purity (ee) Eutectic formation or occlusion.Recrystallize the salt from a dilute solution. Slow down the cooling rate (0.1°C/min).

References

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.
  • Pirkle, W. H., & Pochapsky, T. C. (1989). Considerations of chiral recognition relevant to the liquid chromatographic separation of enantiomers. Chemical Reviews, 89(2), 347-362. Link (Foundational text on chiral recognition mechanisms relevant to CSAs).

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. Link (Review of NMR methods for chirality).

  • Perry, A., et al. (2012). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism.[7] Chirality, 24(7), 563-569. Link (Demonstrates the resolving power of phenylethylamine derivatives).

  • BenchChem. (2025). Synthesis and Properties of tert-butyl N-[(1S)-1-phenylethyl]carbamate. Link (Source for chemical properties and synthesis routes).

Sources

Method

use of TFA for deprotection of (S)-N-Boc-alpha-methylbenzylamine

Application Note: AN-2026-BOC-01 High-Fidelity Deprotection of (S)-N-Boc- -Methylbenzylamine Using Trifluoroacetic Acid Executive Summary This application note details the optimized protocol for the removal of the tert-b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BOC-01

High-Fidelity Deprotection of (S)-N-Boc- -Methylbenzylamine Using Trifluoroacetic Acid

Executive Summary

This application note details the optimized protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from (S)-N-Boc-


-methylbenzylamine (also known as (S)-1-phenylethylamine). While Boc deprotection is a standard transformation, benzylic amines present specific challenges regarding the potential for Friedel-Crafts alkylation of the aromatic ring by the generated tert-butyl cation. This guide provides a robust TFA/DCM methodology, emphasizes the necessity of cation scavengers to maintain high purity (>98%), and outlines the critical workup steps required to isolate the product as either a stable Trifluoroacetate salt or a free amine without racemization.

Mechanistic Insight & Reaction Design

The Acidolytic Cleavage Pathway

The deprotection of N-Boc amines by Trifluoroacetic Acid (TFA) follows an E1-like elimination mechanism. The reaction is driven by the protonation of the carbamate carbonyl oxygen, followed by the cleavage of the tert-butyl group.[1][2]

Critical Consideration for Benzylic Substrates: Unlike aliphatic amines, (S)-


-methylbenzylamine contains an aromatic ring. The tert-butyl cation (

) generated during cleavage is a potent electrophile. Without adequate scavenging, this cation can attack the aromatic ring (Friedel-Crafts alkylation), leading to impurities that are difficult to separate.
Mechanism Visualization

The following diagram illustrates the reaction pathway and the critical role of scavengers.

BocDeprotection Start (S)-N-Boc-amine Protonation Protonated Intermediate Start->Protonation + TFA Cleavage Carbamic Acid + t-Bu Cation Protonation->Cleavage - Isobutylene Product (S)-Amine (TFA Salt) Cleavage->Product - CO2 SideProduct t-Butylated Impurity Cleavage->SideProduct No Scavenger (Friedel-Crafts) Scavenger Scavenger (Silane/H2O) Scavenger->Cleavage Quenches t-Bu+

Figure 1: Mechanistic pathway of Boc deprotection showing the critical interception of the tert-butyl cation to prevent aromatic alkylation.

Materials & Equipment

Reagents
ReagentGradeRole
(S)-N-Boc-

-methylbenzylamine
>98% eeSubstrate
Trifluoroacetic Acid (TFA) HPLC GradeReagent (Acid source)
Dichloromethane (DCM) AnhydrousSolvent
Triethylsilane (TES) Reagent GradeCation Scavenger (Recommended)
Sodium Bicarbonate (NaHCO

)
Sat.[3] Aq.Neutralization (for free base)
MTBE / Diethyl Ether ACS GradePrecipitation of salt
Safety Advisory
  • TFA is highly corrosive and volatile. Causes severe skin burns. Handle only in a fume hood.

  • Isobutylene and CO

    
      are evolved as gases.[4][5] Do not run this reaction in a sealed vessel; ensure proper venting.
    

Experimental Protocol

Method A: Standard Deprotection (Isolation of TFA Salt)

Best for: Long-term storage, high stability, and use in subsequent coupling reactions.

  • Preparation: Dissolve 1.0 mmol of (S)-N-Boc-

    
    -methylbenzylamine in 2.0 mL of Dichloromethane (DCM) in a round-bottom flask.
    
  • Scavenger Addition: Add 2.0 equivalents of Triethylsilane (TES) or water.

    • Note: While the phenyl ring is not electron-rich enough to demand scavengers strictly, TES ensures the removal of tert-butyl cations, preventing trace alkylation.

  • Acidification: Cool the solution to 0°C (ice bath). Slowly add 2.0 mL of TFA (1:1 v/v ratio with DCM).

    • Caution: Exothermic reaction. Gas evolution (CO

      
      , isobutylene) will occur.[5]
      
  • Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 60 minutes.

    • Monitoring: Check by TLC (stain with Ninhydrin; free amine stains red/purple, Boc-amine does not stain well or stains faint yellow) or LC-MS.

  • Workup:

    • Concentrate the mixture in vacuo (rotary evaporator) to remove DCM and excess TFA.

    • Co-evaporation: Add Toluene (5 mL) and evaporate again. Repeat 2x. This azeotropically removes residual TFA, which can be cytotoxic in biological assays.

  • Precipitation: Triturate the resulting oil with cold Diethyl Ether or MTBE. The amine-TFA salt should precipitate as a white solid.

  • Filtration: Filter and dry under high vacuum.

Method B: Isolation of Free Amine

Best for: Immediate use as a nucleophile or analytical characterization.

  • Perform Steps 1-5 from Method A.

  • Neutralization: Dissolve the crude TFA salt residue in DCM (10 mL).

  • Wash: Carefully add Saturated Aqueous NaHCO

    
     (10 mL). Stir vigorously for 10 minutes until CO
    
    
    
    evolution ceases and pH of the aqueous layer is >8.
  • Extraction: Separate the organic layer.[1][6][7] Extract the aqueous layer once more with DCM (5 mL).

  • Drying: Combine organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , and filter.
  • Concentration: Evaporate solvent in vacuo to yield the clear, colorless oil of (S)-

    
    -methylbenzylamine.
    

Process Decision Workflow

The following logic gate helps determine the appropriate workup based on downstream applications.

WorkupLogic ReactionEnd Reaction Complete (Crude TFA Salt) Decision Intended Use? ReactionEnd->Decision Storage Long-term Storage or Peptide Coupling Decision->Storage Stability Nucleophile Nucleophilic Attack or Analysis Decision->Nucleophile Reactivity Precipitation Triturate w/ Ether Storage->Precipitation FinalSalt Isolate TFA Salt (Solid) Precipitation->FinalSalt BasicWash Wash w/ NaHCO3 Extract DCM Nucleophile->BasicWash FinalBase Isolate Free Amine (Oil) BasicWash->FinalBase

Figure 2: Decision tree for product isolation. Select the TFA salt for stability or the free base for immediate nucleophilic activity.

Quality Control & Validation

To ensure the protocol was successful and stereochemistry was preserved, the following parameters must be verified.

Analytical Specifications
TestMethodAcceptance Criteria
Identity

H NMR (CDCl

)
Diagnostic quartet at ~4.1 ppm (CH-N) for free base; shifts downfield in salt.
Purity HPLC (C18, 0.1% TFA)>98% Area under curve.
Chirality Polarimetry (

)
-38.0° to -40.0° (neat) for (S)-isomer [1].
Residual Solvent GC-HS or NMR<0.5% DCM/Toluene.
Troubleshooting Guide
  • Incomplete Reaction: If SM remains after 1h, add 0.5 mL fresh TFA. Do not heat above 30°C to avoid racemization risks.

  • Purple Coloration: Indicates oxidation or formation of charge-transfer complexes. Ensure reagents are fresh and use TES scavenger.

  • Oil vs. Solid: The TFA salt is often hygroscopic. If it oils out during ether trituration, scratch the flask glass to induce crystallization or use Hexane/Ether mix.

References

  • Sigma-Aldrich. (n.d.). (S)-(-)-

    
    -Methylbenzylamine Product Specification. Retrieved from 
    
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Classic reference for Boc cleavage conditions).
  • Lundt, B. F., et al. (1978). Removal of acid-labile amino-protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268.
  • Common Organic Chemistry. (2023). Boc Deprotection Mechanism and Protocols. Retrieved from

Sources

Application

Application Note: Large-Scale Synthesis of tert-Butyl N-[(1S)-1-phenylethyl]carbamate

Abstract & Strategic Relevance This application note details a robust, scalable protocol for the protection of (S)-1-phenylethylamine using di-tert-butyl dicarbonate ( ).[1] The resulting carbamate, tert-butyl N-[(1S)-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

This application note details a robust, scalable protocol for the protection of (S)-1-phenylethylamine using di-tert-butyl dicarbonate (


).[1] The resulting carbamate, tert-butyl N-[(1S)-1-phenylethyl]carbamate, is a critical chiral intermediate used in the synthesis of resolving agents and chiral ligands for asymmetric catalysis.

While laboratory-scale methods often utilize dichloromethane (DCM) and column chromatography, these are unsuitable for kilogram-scale manufacturing due to regulatory restrictions (halogenated solvents) and throughput bottlenecks. This guide presents a Process Mass Intensity (PMI)-optimized route utilizing Ethyl Acetate (EtOAc) as the reaction solvent and a solvent-swap crystallization strategy (EtOAc


 Heptane) to achieve 

chemical purity and

enantiomeric excess (ee) without chromatography.

Reaction Mechanism & Critical Process Parameters (CPP)

Mechanistic Pathway

The reaction proceeds via nucleophilic acyl substitution. The chiral amine attacks the carbonyl carbon of the anhydride-like


.
  • Step 1: Nucleophilic attack of

    
    -1-phenylethylamine on 
    
    
    
    .
  • Step 2: Formation of the tetrahedral intermediate.

  • Step 3: Collapse of the intermediate, releasing the carbamate, tert-butanol, and

    
    .
    

Note on Gas Evolution: While the reaction itself produces tert-butyl carbonate (which decomposes to


 and 

-BuOH), the rate of gas evolution is generally slow under neutral conditions. However, acidic quenching or high temperatures will trigger rapid

release.
Visualized Pathway (Graphviz)

ReactionMechanism Amine (S)-1-Phenylethylamine (Nucleophile) Inter Tetrahedral Intermediate Amine->Inter Addition (Exothermic) Boc2O Boc2O (Electrophile) Boc2O->Inter Addition (Exothermic) Product N-Boc-(S)-1-phenylethylamine (Target) Inter->Product Elimination Byproducts t-Butanol + CO2 Inter->Byproducts Decomposition

Figure 1: Mechanistic flow of Boc-protection. Note the exotherm at the addition step.

Process Development & Safety Logic

Solvent Selection (Green Chemistry)
SolventSuitabilityRationale
Dichloromethane (DCM) LowToxic, regulated, difficult to incinerate. Avoid for scale-up.
Tetrahydrofuran (THF) MediumGood solubility, but peroxide formation risks and difficult water separation.
Ethyl Acetate (EtOAc) High Class 3 (low toxicity), forms azeotrope with water, easy phase separation, compatible with heptane crystallization.
Safety: Handling Di-tert-butyl Dicarbonate ( )
  • Inhalation Hazard:

    
     is highly toxic by inhalation (LC50 ~100 mg/m³). All charging operations must occur within a closed system or high-efficiency fume hood.
    
  • Thermal Instability:

    
     decomposes slowly at room temperature and rapidly above 50°C. Storage at 2–8°C is mandatory.
    
  • Exotherm Control: The reaction with amines is exothermic.

    
     must be added as a solution (or liquid melt) slowly to the amine solution to maintain 
    
    
    
    .

Large-Scale Protocol (1.0 mol Scale)

Target Yield: 90–95% Target Purity: >99% (HPLC)

Materials
  • (S)-(-)-1-Phenylethylamine: 121.18 g (1.0 mol)

  • Di-tert-butyl dicarbonate (

    
    ): 229.1 g (1.05 mol)
    
  • Ethyl Acetate (EtOAc): 600 mL (Reaction) + 200 mL (Workup)

  • Triethylamine (

    
    ): 10.1 g (0.1 mol) [Optional: Catalyst/Scavenger]
    
  • Heptane: ~400 mL (Crystallization)

  • Citric Acid (5% aq): 300 mL (Quench/Wash)

Step-by-Step Methodology
Phase 1: Reaction (Controlled Addition)
  • Reactor Setup: Equip a 2-L jacketed glass reactor with an overhead stirrer, internal temperature probe, reflux condenser, and a pressure-equalizing addition funnel. Purge with

    
    .
    
  • Charge Amine: Charge (S)-1-phenylethylamine (121.2 g) and EtOAc (400 mL) to the reactor. Start stirring at 250 RPM.

  • Charge Base: Add

    
     (10.1 g). Cool the mixture to 
    
    
    
    .
  • Preparation of

    
    :  Dissolve 
    
    
    
    (229.1 g) in EtOAc (200 mL). (Note: If
    
    
    is liquid (melted), it can be added neat, but dilution allows better thermal control).
  • Addition: Add the

    
     solution dropwise over 60–90 minutes.
    
    • Critical Control Point: Maintain internal temperature

      
      . Adjust jacket temperature or addition rate as needed.
      
  • Reaction: After addition, warm to

    
     and stir for 2–3 hours.
    
    • IPC (In-Process Control): Sample for TLC (20% EtOAc/Hexane) or HPLC. Target: <1% residual amine.

Phase 2: Workup (Aqueous Wash)
  • Quench: Cool to

    
    . Slowly add 5% aqueous Citric Acid (300 mL).
    
    • Why? Removes unreacted amine and

      
      . Neutralizes alkoxides.
      
  • Phase Separation: Agitate for 15 minutes, then settle. Drain the lower aqueous layer (pH should be acidic, ~3-4).

  • Wash: Wash the organic layer with Water (200 mL), then Brine (200 mL).

  • Drying: (Optional on large scale if azeotroping later) Dry over

    
    , filter.
    
Phase 3: Crystallization (Solvent Swap)
  • Distillation: Transfer organic phase to a distillation unit. Distill EtOAc under reduced pressure (40–50°C bath) until the volume is reduced to ~250 mL (approx. 2 volumes relative to theoretical product mass).

  • Heptane Addition: Slowly charge Heptane (400 mL) while maintaining

    
    .
    
  • Concentration: Continue distillation to remove residual EtOAc. The boiling point will rise as EtOAc is removed. Stop when the distillate temperature approaches that of pure heptane (

    
    ) or volume is ~400 mL.
    
    • Observation: The product should start to crystallize as a white solid upon cooling or during the swap.

  • Cooling: Cool the slurry slowly to

    
     over 2 hours, then to 
    
    
    
    and hold for 1 hour.
  • Filtration: Filter the white solid. Wash the cake with cold Heptane (100 mL).

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Process Flow Diagram (Unit Operations)

ProcessFlow Start Start: Charge Amine + EtOAc AddBoc Controlled Addition of Boc2O (T < 25°C) Start->AddBoc IPC IPC: Check Conversion AddBoc->IPC IPC->AddBoc Fail (Stir longer) Wash Acid Wash (Citric Acid) & Phase Sep IPC->Wash Pass Swap Distillation / Solvent Swap (EtOAc -> Heptane) Wash->Swap Cryst Cooling Crystallization (0-5°C) Swap->Cryst Isolate Filtration & Drying Cryst->Isolate

Figure 2: Unit operation flow for the isolation of crystalline Boc-protected amine.

Analytical Specifications

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identification 1H NMR / IRConforms to structure
Melting Point USP <741>

(Typical)
Purity HPLC (UV 210 nm)

Chiral Purity Chiral HPLC

ee (No racemization observed)

References

  • Organic Syntheses Procedure (Analogous Methodology)

    • Mosa, F., et al.[1] "High-Yielding, Large-Scale Synthesis of N-Protected

      
      -Aminonitriles: tert-Butyl (1R)-2-Cyano-1-phenylethylcarbamate." Org.[1][2][3][4] Synth.2008 , 85, 219-230.[1][4]
      
  • Green Chemistry Approaches

    • Dandia, A., et al. "A Mild and Green Method for the N-BOC Protection of Amines."[5][6] Bentham Science.

  • Safety Data (Boc Anhydride)

    • PubChem CID 10444 (Di-tert-butyl dicarbon
  • Target Compound Data

    • PubChem CID 8052579 (tert-butyl N-[(1S)-1-phenylethyl]carbamate).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for tert-butyl N-[(1S)-1-phenylethyl]carbamate Synthesis

Welcome to the technical support center for the synthesis of tert-butyl N-[(1S)-1-phenylethyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl N-[(1S)-1-phenylethyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in established chemical principles and validated experimental protocols to ensure the integrity and reproducibility of your results.

Understanding the Synthesis: The Boc Protection of (S)-1-Phenylethylamine

The synthesis of tert-butyl N-[(1S)-1-phenylethyl]carbamate is a standard example of a Boc (tert-butoxycarbonyl) protection of a primary amine. This reaction is fundamental in organic synthesis, particularly in peptide synthesis and the development of chiral intermediates for pharmaceuticals. The Boc group effectively "masks" the nucleophilic and basic nature of the amine, allowing for subsequent chemical transformations on other parts of the molecule.[1]

The reaction proceeds via a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of (S)-1-phenylethylamine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[1] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide gas.[1]

Below is a diagram illustrating the primary reaction pathway and potential side reactions.

Boc_Protection_Workflow cluster_main Main Reaction Pathway cluster_side Potential Side Reactions amine (S)-1-Phenylethylamine intermediate Tetrahedral Intermediate amine->intermediate + Boc₂O isocyanate Isocyanate formation amine->isocyanate Heat/Strong Base boc2o Di-tert-butyl dicarbonate (Boc₂O) boc2o->intermediate product tert-butyl N-[(1S)-1-phenylethyl]carbamate intermediate->product - t-BuO⁻ - CO₂ over_reaction N,N-di-Boc protected amine product->over_reaction + Boc₂O (excess base/heat) urea Urea formation isocyanate->urea + Amine

Caption: Reaction pathway for Boc protection and potential side reactions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of tert-butyl N-[(1S)-1-phenylethyl]carbamate, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: The starting amine is still present (as observed by TLC or LC-MS).- Extend reaction time: Monitor the reaction progress closely using TLC until the starting amine spot disappears.[1] - Increase temperature: Gentle heating (e.g., to 40-50°C) can increase the reaction rate, but be cautious as this may also promote side reactions. - Check reagent quality: Ensure the Boc₂O is fresh and has not hydrolyzed. Use anhydrous solvents if employing a base like triethylamine.
Poorly nucleophilic amine: While (S)-1-phenylethylamine is generally a good nucleophile, impurities or a salt form of the amine can reduce its reactivity.- Use a base: The addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) (1.1-1.5 equivalents) can deprotonate any amine salt and accelerate the reaction.[2][3] - Aqueous conditions: Performing the reaction in an aqueous-organic mixture (e.g., water/acetone or water/THF) can sometimes enhance the rate and yield, even without a base.[4]
Steric hindrance: The α-methyl group on (S)-1-phenylethylamine can introduce some steric hindrance, potentially slowing the reaction compared to unhindered primary amines.[5][6]- Optimize stoichiometry: A slight excess of Boc₂O (1.01-1.1 equivalents) is often sufficient. A large excess can lead to purification difficulties.[7] - Solvent choice: Aprotic solvents like THF or dichloromethane (DCM) are commonly used and effective.[1][3]
Formation of Side Products Presence of a white precipitate (Urea): This can occur if isocyanate is formed as a byproduct, which then reacts with the starting amine.[8]- Control temperature: Avoid excessive heating, which can promote the decomposition of Boc₂O to isobutene and tert-butanol, or the formation of isocyanate. - Avoid strong bases: Strong bases can also promote isocyanate formation. Use a mild, non-nucleophilic base if necessary.[9]
Double Boc-protection (N,N-di-Boc): A second Boc group is added to the nitrogen, resulting in a higher molecular weight byproduct.- Use stoichiometric amounts of Boc₂O: A large excess of Boc anhydride, especially in the presence of a base like DMAP, can favor di-Boc formation.[10]
Racemization: Loss of stereochemical purity of the chiral center.- Mild reaction conditions: Boc protection is generally considered to be stereoconservative. However, avoiding harsh conditions (high temperatures, strong bases) is always good practice to maintain the enantiomeric excess of the product.[11]
Difficult Product Isolation/Purification Product is an oil or difficult to crystallize: This can be due to residual solvent or byproducts.- Aqueous work-up: A standard work-up procedure involving washing the organic layer with a weak acid (e.g., 1 M HCl), water, and brine is effective for removing the base and water-soluble byproducts.[1] - Recrystallization: The product can be recrystallized from a solvent system like dichloromethane-hexane to obtain a pure, crystalline solid.[7]
Excess Boc₂O in the final product: Unreacted Boc anhydride can be difficult to remove by simple extraction.- Purification via chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is a reliable method for purification.[12][13]

Frequently Asked Questions (FAQs)

Q1: Is a base always necessary for the Boc protection of (S)-1-phenylethylamine?

A1: No, a base is not strictly necessary. The reaction can proceed without a base, as the amine itself is basic enough to react with Boc₂O.[2] However, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is often recommended to accelerate the reaction and to neutralize any acidic impurities or the salt form of the amine.[3]

Q2: What is the optimal solvent for this reaction?

A2: A variety of solvents can be used, with anhydrous tetrahydrofuran (THF) and dichloromethane (DCM) being common and effective choices.[1][3] Solvent-free conditions, where the amine is reacted directly with molten Boc₂O, have also been reported to be efficient.[14] Some studies have shown that alcoholic solvents like methanol can enhance the reaction rate for certain amines.[15]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. The product, tert-butyl N-[(1S)-1-phenylethyl]carbamate, is less polar than the starting amine. Therefore, on a silica gel TLC plate, the product spot will have a higher Rf value than the starting amine spot. The reaction is considered complete when the amine spot is no longer visible.[12]

Q4: What is the expected yield for this synthesis?

A4: With an optimized protocol, a high yield is expected. For instance, a large-scale synthesis reported in Organic Syntheses achieved a 94% yield of the purified product.[7]

Q5: How can I confirm the purity and identity of my final product?

A5: The purity and identity of tert-butyl N-[(1S)-1-phenylethyl]carbamate can be confirmed using several analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural information and can be used to assess purity.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound. A reverse-phase C18 column with a water/acetonitrile mobile phase is a suitable method.[16][17]

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Q6: Will the reaction conditions affect the stereochemistry at the chiral center?

A6: The Boc protection of amines is generally a stereoconservative reaction, meaning it does not typically affect the stereochemistry of the chiral center.[11] However, it is always advisable to use mild reaction conditions (e.g., room temperature, non-nucleophilic base) to minimize the risk of any potential side reactions that could lead to racemization.

Experimental Protocol: High-Yield Synthesis of tert-butyl N-[(1S)-1-phenylethyl]carbamate

This protocol is adapted from a validated procedure published in Organic Syntheses and is suitable for a large-scale, high-yield synthesis.[7]

Materials and Reagents:

  • (S)-(-)-1-Phenylethylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Hexane or Cyclohexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-(-)-1-phenylethylamine (1.0 equivalent) in anhydrous THF.

  • Addition of Base and Boc₂O: To the stirred solution, add triethylamine (1.05 equivalents). Then, add di-tert-butyl dicarbonate (1.01 equivalents) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of diethyl ether and hexane as the eluent). The reaction is typically complete within a few hours.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot dichloromethane and then add hexane or cyclohexane until the solution becomes cloudy.

    • Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

    • Collect the white, crystalline product by filtration, wash with cold hexane, and dry under vacuum.

References

  • Organic Syntheses Procedure. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). tert-Butyl carbamate. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Mosa, F. A., Thirsk, C., Vaultier, M., Maw, G., & Whiting, A. (2008). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)
  • Al-Ghorbani, M., Kumar, D., Shaik, R. A., Al-Harthy, T., Khan, M. A., & Alam, M. S. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1256-1265.
  • Berredjem, M., et al. (2014). An efficient method for the synthesis of novel N-sulfonylimines using TBAB under solvent-free conditions. Journal of Chemical and Pharmaceutical Research, 6(10), 876-881.
  • Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST WebBook. Retrieved from [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002).
  • PubChem. (n.d.). tert-butyl N-[(1S)-1-phenylethyl]carbamate. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(38), 6467-6477.
  • Alcaro, S., & Artese, A. (2015). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Burger's Medicinal Chemistry and Drug Discovery.
  • Chen, C., et al. (2020). A New Measurement of Amine Steric Hindrance – N Exposure. ChemRxiv.
  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Organic Letters, 8(15), 3259-3262.
  • Grehn, L., & Ragnarsson, U. (2003). Efficient solventless technique for Boc-protection of hydrazines and amines. Tetrahedron Letters, 44(1), 125-127.
  • García-Rodeja, Y., et al. (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 12(3), 1133-1143.

Sources

Optimization

Technical Support Center: Integrity Maintenance of tert-Butyl N-[(1S)-1-phenylethyl]carbamate

Case ID: RAC-BOC-PEA-001 Status: Active Priority: High (Chiral Integrity Risk) Subject: Prevention of Racemization and Decomposition during Synthesis and Storage Executive Summary & Chemical Context The Molecule: tert-bu...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RAC-BOC-PEA-001 Status: Active Priority: High (Chiral Integrity Risk) Subject: Prevention of Racemization and Decomposition during Synthesis and Storage

Executive Summary & Chemical Context

The Molecule: tert-butyl N-[(1S)-1-phenylethyl]carbamate The Critical Hazard: Benzylic Deprotonation & Carbocation Scrambling.

This compound is relatively stable under neutral conditions. However, the chiral center is located at a benzylic position adjacent to a nitrogen atom. This structural motif creates two distinct failure modes for enantiomeric excess (ee):

  • Base-Induced Racemization: The electron-withdrawing nature of the Boc group, combined with the phenyl ring, increases the acidity of the benzylic proton (

    
    ). Strong bases can deprotonate this position, forming an achiral planar anion.
    
  • Acid-Induced Scrambling: Premature cleavage of the Boc group in the presence of heat or polar protic solvents can lead to an

    
    -type formation of a benzylic carbocation, which captures a nucleophile (or reforms the bond) racimically.
    

Interactive Troubleshooting Pathways

DIAGRAM 1: The Racemization Risk Topology

Use this logic flow to identify where your process might be compromising the chiral center.

RacemizationPathways Start Start: Pure (S)-Isomer Base Condition: Strong Base (LDA, NaH, tBuOK) Start->Base Alkylation/Lithiation Acid Condition: Strong Acid (TFA, HCl) + Heat Start->Acid Deprotection/Workup Safe Result: High Integrity (>99% ee) Start->Safe Neutral/Weak Base Deprotonation Benzylic Deprotonation (Planar Anion) Base->Deprotonation pKa < 30 Carbocation Boc Cleavage -> Benzylic Cation (Planar) Acid->Carbocation Sn1 Pathway Racemic Result: Racemic Mixture (0% ee) Deprotonation->Racemic Reprotonation Carbocation->Racemic Nucleophilic Attack

Caption: Logical pathway of enantiomeric loss via anionic (base) or cationic (acid) intermediates.

Standard Operating Procedures (SOPs)

SOP-A: Safe Synthesis (Boc Protection)

Objective: Convert (S)-1-phenylethylamine to the N-Boc derivative without thermal racemization.

The Mechanism of Failure: The reaction of amines with Di-tert-butyl dicarbonate (


) is exothermic. Uncontrolled heat can promote partial racemization.

Protocol:

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Use mild bases. Triethylamine (

    
    ) or aqueous 
    
    
    
    (Schotten-Baumann conditions). Avoid strong metal hydroxides if possible.
  • Temperature: Strictly 0°C to Room Temperature.

    • Step 1: Cool amine solution to 0°C.

    • Step 2: Add

      
       (1.1 equiv) dropwise.
      
    • Step 3: Allow to warm to 23°C only after addition is complete.

  • Workup: Wash with dilute citric acid (5%) or

    
     HCl. Do not use concentrated HCl , as local heating during extraction can cleave the Boc group.
    
SOP-B: Prevention During N-Alkylation

Objective: Deprotonate the Nitrogen without deprotonating the Carbon.

The Science: The


 of the N-H is ~17-19. The 

of the benzylic C-H is estimated at ~30-35 (lowered by the Boc/Phenyl combination). A base that is too strong or unhindered can attack the Carbon.

Recommended Conditions:

  • Preferred Base: Sodium Hydride (NaH) is risky. Use LiHMDS or NaHMDS at -78°C . The steric bulk of the hexamethyldisilazide prevents attack at the sterically hindered benzylic proton while effectively removing the N-H proton.

  • Forbidden Reagents: Avoid n-Butyllithium (n-BuLi) unless strictly necessary and controlled (-78°C), as it can act as a nucleophile or general base.

Analytical Validation (QA/QC)

Do not rely solely on optical rotation (


), as it can be influenced by solvent, concentration, and temperature. Chiral HPLC is the gold standard. 
Method: Chiral HPLC
ParameterSpecification
Column Daicel Chiralcel OD-H (or OD-3)
Mobile Phase Hexane : Isopropanol (90:10 to 95:5)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm (Phenyl absorption)
Expected Result Baseline separation of (S) and (R) enantiomers.
Method: Optical Rotation (Secondary Check)
  • Literature Value:

    
     to 
    
    
    
    (c=1,
    
    
    or EtOH) for the pure (S)-enantiomer [1].
  • Note: If your value drops below -40°, suspect racemization.

Frequently Asked Questions (Troubleshooting)

Q1: I used NaH in DMF at room temperature for alkylation, and my product is 50:50 racemic. Why? A: You triggered the "Benzylic Anion Pathway." In polar aprotic solvents like DMF, NaH is more basic and the kinetic barrier to deprotonation is lowered. The benzylic proton was abstracted, forming a planar enolate. Upon quenching, protons attacked from both faces.

  • Fix: Switch to THF (less polar) and use LiHMDS at -78°C.

Q2: Can I use silica gel chromatography for purification? A: Generally, yes. However, commercial silica is slightly acidic. If the column is run very slowly or the compound is left on the column overnight, acid-catalyzed Boc cleavage can occur.

  • Fix: Pre-treat the silica slurry with 1% Triethylamine (

    
    ) to neutralize acidity before loading your sample.
    

Q3: My ee% dropped after recrystallization. How is that possible? A: This is likely a "Solubility Fractionation" issue, not a chemical reaction. If your starting material was not 100% pure (e.g., 95% ee), the racemate (S/R pair) might be less soluble than the pure enantiomer, causing it to crystallize out first (or vice versa).

  • Fix: Analyze the mother liquor. The "missing" enantiomeric excess is likely in the filtrate.

References

  • Organic Syntheses Procedure (General Carbamate Protection)

    • Title: Synthesis of tert-Butyl Carbamates.[1][2]

    • Source: Organic Syntheses, Coll.[1] Vol. 6, p.203.

    • URL:[Link]

  • Enantiomeric Analysis of Phenylethylamine Derivatives

    • Title: Determination of Enantiomeric Excess in Pharmaceutical Active Agents.[3][4]

    • Source: Herald Scholarly Open Access.
    • URL:[Link]

  • Benzylic Deprotonation Risks

    • Title: Racemisation of drug enantiomers by benzylic proton abstraction.
    • Source: NIH / PubMed.
    • URL:[Link]

  • Chiral HPLC Conditions (OD-H)

    • Title: Supporting Information: Enantiomeric excess for compounds determined using HPLC analysis with DAICEL CHIRALPAK OD-H.
    • Source: DOI.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Hub: Reagent Purification &amp; Workup

Topic: Remediation of Excess Di-tert-butyl dicarbonate ( ) Ticket ID: #BOC-REM-001 Status: Open Assigned Specialist: Senior Application Scientist Triage: Diagnostic & Properties User Query: "I have residual in my crude m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Remediation of Excess Di-tert-butyl dicarbonate ( )

Ticket ID: #BOC-REM-001 Status: Open Assigned Specialist: Senior Application Scientist

Triage: Diagnostic & Properties

User Query: "I have residual


 in my crude mixture. It co-elutes with my product on silica, and I can't rotovap it off easily. How do I remove it?"

Technical Assessment: Di-tert-butyl dicarbonate (


) is a deceptive reagent. While it has a relatively low melting point (23°C), its removal is complicated by two factors:
  • Sublimation: Under high vacuum, it sublimes rather than evaporates, potentially clogging manifold lines and redepositing on your product.

  • Chromatographic Invisibility: It lacks a strong chromophore (UV inactive at 254 nm) and stains poorly with standard p-anisaldehyde or ninhydrin, making it "invisible" until it ruins an NMR spectrum.

Diagnostic Markers (1H NMR in


): 
  • Singlet at

    
     1.50 - 1.55 ppm:  Strong peak corresponding to the 18 equivalent methyl protons.
    
  • Differentiation: Distinguish from your N-Boc product (usually

    
     1.40 - 1.45 ppm) and 
    
    
    
    -Butanol (singlet at
    
    
    1.28 ppm).
Solution Protocols

We recommend Chemical Scavenging (Method A) as the primary solution. It transforms the non-polar


 into a polar, basic species that is easily washed away.
Method A: The DMAPA Scavenge (Gold Standard)

Applicability: Stable products that can withstand a mild acidic wash (


).
Mechanism:  N,N-Dimethyl-1,3-propanediamine (DMAPA) reacts with excess 

to form a polar urea and an amine-tagged carbamate. Both byproducts contain a tertiary amine, rendering them basic.

Step-by-Step Protocol:

  • Calculate Excess: Estimate the amount of excess

    
     (e.g., if you used 1.5 eq, you have 0.5 eq excess).
    
  • Add Scavenger: Add DMAPA (1.5 – 2.0 equivalents relative to the excess

    
    ) to the reaction mixture.
    
  • Digestion: Stir at room temperature for 15–30 minutes.

    • Note: Evolution of

      
       gas may occur; ensure the system is vented.[1]
      
  • Workup:

    • Dilute with organic solvent (EtOAc or DCM).[2]

    • Wash 1: Water (removes bulk DMAPA).[3]

    • Wash 2: Dilute acid (0.5M

      
      , 5% 
      
      
      
      , or 10% Citric Acid).
      • Chemistry: The tertiary amine on the scavenger-Boc adduct protonates, becoming water-soluble.

    • Wash 3: Brine.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    

Visual Workflow (DMAPA Logic):

DMAPA_Workflow Start Crude Reaction Mixture (Product + Excess Boc2O) Add_DMAPA Add DMAPA (Stir 20 min, RT) Start->Add_DMAPA Reaction Formation of Basic Adducts (Boc-DMAPA + tBuOH) Add_DMAPA->Reaction Acid_Wash Wash with Dilute Acid (0.5M HCl or Citric Acid) Reaction->Acid_Wash Sep_Phase Phase Separation Acid_Wash->Sep_Phase Aq_Layer Aqueous Layer (Contains Protonated Scavenger) Sep_Phase->Aq_Layer Waste Org_Layer Organic Layer (Pure Product) Sep_Phase->Org_Layer Keep

Caption: Logical flow for removing


 using nucleophilic amine scavenging.
Method B: The Imidazole/Base Hydrolysis

Applicability: Acid-sensitive products where even dilute


 is risky.
Mechanism:  Imidazole catalyzes the hydrolysis of 

or forms an unstable N-Boc-imidazole species that degrades or washes out.

Protocol:

  • Add Imidazole (excess, typically 2–3 eq relative to excess

    
    ) to the reaction mixture.
    
  • Stir for 30–60 minutes at ambient temperature.

  • Workup:

    • Wash with water (Imidazole is water-soluble).[3]

    • If the product allows, a mild wash with saturated

      
       helps remove residual imidazole.
      
  • Result: The

    
     is consumed/hydrolyzed to 
    
    
    
    -Butanol and
    
    
    .[1][4]
Comparative Analysis of Methods
MethodEfficiencyProduct SafetyMain RiskBest For
DMAPA Scavenge HighModerateAcid wash might deprotect very labile groupsStandard stable amines
Imidazole ModerateHighIncomplete removal if wash is too gentleAcid-sensitive compounds
High Vac/Heat LowLowSublimation clogs lines; Thermal decompositionVolatile products
Chromatography LowHighCo-elution; Invisible on TLCFinal purification only
Troubleshooting & FAQs

Q: I tried rotovapping the


 off, but white crystals are clogging my condenser. What is this? 
A:  This is sublimed 

.[5]
  • Fix: Stop the rotovap. Use a heat gun (gently) to melt the blockage back into the flask or rinse with acetone. To prevent this, do not use high vacuum (< 10 mbar) with a water bath > 35°C. It is safer to use chemical scavenging than to rely on physical removal.

Q: I cannot see


 on my TLC plate. How do I know it's gone before NMR? 
A: 

is UV inactive.
  • Stain: Use Iodine (

    
    ) chamber . 
    
    
    
    will transiently appear as a brown spot.
  • Stain: Phosphomolybdic Acid (PMA) stain followed by vigorous heating can sometimes visualize it, but it is faint.

  • Trick: If you run a TLC and see a large "smear" near the solvent front that doesn't show under UV but blocks other spots, that is likely

    
    .
    

Q: Can I use Glycine instead of DMAPA? A: Yes. Adding Glycine (and a base like


) converts 

into N-Boc-Glycine. This free carboxylic acid is extremely polar and will stay in the aqueous layer during a basic extraction (e.g.,

wash).

Q: Is it safe to heat the reaction to speed up evaporation? A: Caution is advised.


 undergoes thermal decomposition (releasing 

and isobutylene). While this technically removes it, rapid gas evolution in a closed system is a pressure hazard. Do not exceed 60°C.
References
  • DMAPA Scavenging Method

    • Use of N,N-dimethyl-1,3-propanediamine to scavenge excess anhydrides.
    • Deng, G. et al. "Rapid Removal of Excess Di-tert-butyl Dicarbonate from Reaction Mixtures.
  • Imidazole Method

    • Basel, Y.[5][6] & Hassner, A. "Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate."[5][6] Synthesis, 2001(04), 0550-0552.[5]

  • Safety & Decomposition

    • Thermal stability data of Di-tert-butyl dicarbon
    • Thermo Fisher Scientific Safety D

Sources

Optimization

Technical Support Center: Advanced Boc Protection Strategies

Topic: Alternative Reagents & Troubleshooting for Chiral Amine Protection Doc ID: TSC-BOC-0042 Last Updated: 2025-10-24 Status: Active Executive Summary & Reagent Selection Matrix While Di-tert-butyl dicarbonate ( ) is t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents & Troubleshooting for Chiral Amine Protection Doc ID: TSC-BOC-0042 Last Updated: 2025-10-24 Status: Active

Executive Summary & Reagent Selection Matrix

While Di-tert-butyl dicarbonate (


) is the industry standard, it is not a universal solution. For chiral amines prone to racemization, sterically hindered substrates, or processes requiring high chemoselectivity, alternative reagents are essential.

This guide provides validated protocols for


 alternatives and troubleshooting workflows for common failure modes.
Quick Selection Guide
ReagentCAS No.[1][][3]Best Use CaseKey AdvantagePrimary Drawback

24424-99-5General PurposeCheap, volatile byproducts (

, t-BuOH).

gas evolution; low melting point solid (handling issues).
Boc-ON 58632-95-4Chiral/Sensitive Amines Controlled reactivity; distinct oxime byproduct is easy to remove.[4]Requires specific workup to remove oxime; more expensive.
Boc-OPh 6627-89-0Chemoselectivity Excellent for mono-protection of diamines; stable solid.Less reactive; often requires heating or catalysis.
Boc-N

1070-19-5Historical/NicheHigh reactivity.SAFETY WARNING: Potentially explosive. NOT RECOMMENDED.

Decision Logic & Workflows

Workflow 1: Reagent Selection Decision Tree

Use this logic flow to determine the optimal reagent based on your substrate's constraints.

ReagentSelection Start Start: Select Substrate IsHindered Is the amine sterically hindered? Start->IsHindered IsChiral Is the amine chiral & prone to racemization? IsHindered->IsChiral No UseBoc2O_Cat Use Boc2O + Lewis Acid (e.g., NaClO4 or Iodine) IsHindered->UseBoc2O_Cat Yes IsDiamine Is it a diamine requiring mono-protection? IsChiral->IsDiamine No UseBocON Use Boc-ON (Controlled pH/Temp) IsChiral->UseBocON Yes (High Risk) UseBocOPh Use Boc-OPh (High Chemoselectivity) IsDiamine->UseBocOPh Yes UseBoc2O_Std Use Standard Boc2O IsDiamine->UseBoc2O_Std No

Caption: Logic flow for selecting the appropriate Boc-protection reagent based on steric and chemoselective requirements.

Detailed Experimental Protocols

Protocol A: Boc-ON (For Chiral/Sensitive Amines)

Reagent: 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) Rationale: Boc-ON reacts more selectively than


, reducing the risk of racemization in 

-amino acids or chiral amines. The byproduct (2-hydroxyimino-2-phenylacetonitrile) is acidic and can be extracted into the organic phase while the product remains in the aqueous phase (for amino acids) or separated via specific washes.

Step-by-Step:

  • Setup: Dissolve the amine (10 mmol) and Triethylamine (TEA, 15 mmol) in 50% aqueous dioxane (30 mL).

    • Note: For lipophilic amines, use THF or EtOAc instead of dioxane.

  • Addition: Add Boc-ON (11 mmol) in one portion.

  • Reaction: Stir at room temperature. Reaction typically completes in 2–4 hours.

    • Monitoring: TLC will show the disappearance of the amine and the appearance of the oxime byproduct (

      
       varies, usually distinct UV active spot).
      
  • Workup (Critical Step):

    • Dilute with water and Ethyl Acetate (EtOAc).[3][5]

    • Oxime Removal: Wash the organic layer with 5% NaOH (3x). The oxime byproduct is soluble in base and will be removed.

    • Alternative for Alkali-sensitive products: If your product cannot tolerate NaOH, use benzene/ether for extraction; the oxime is highly soluble in ether.

  • Isolation: Dry organic layer (

    
    ), filter, and concentrate.[6][7]
    
Protocol B: Boc-OPh (For Chemoselective Mono-protection)

Reagent: tert-Butyl phenyl carbonate (Boc-OPh) Rationale: Less reactive than


, allowing it to discriminate between primary and secondary amines, or to mono-protect diamines without forming di-Boc byproducts.

Step-by-Step:

  • Setup: Dissolve the diamine (10 mmol) in absolute Ethanol (20 mL).

  • Addition: Add Boc-OPh (10 mmol).

    • Note: Unlike

      
      , no gas evolution occurs.
      
  • Reaction: Heat to reflux (approx. 80°C) for 12–18 hours.

    • Note: Room temperature reaction is possible but significantly slower (days).

  • Workup:

    • Evaporate ethanol.

    • Dissolve residue in water; adjust pH to ~3 with 2M HCl.

    • Extract with

      
       to remove phenol byproduct and unreacted reagent.
      
    • Adjust aqueous phase pH to ~12 (NaOH) to liberate the mono-protected amine, then extract into EtOAc.

Troubleshooting Guide

Issue 1: Racemization of Chiral Centers

Symptom: Loss of optical purity (ee%) in


-amino acids or chiral amines.
Root Cause:  Formation of an Oxazolone (Azlactone)  intermediate or direct proton abstraction by strong base.

Racemization ProtectedAmine N-Boc Amino Acid BaseAttack Base Abstraction of alpha-H ProtectedAmine->BaseAttack Excess Base Oxazolone Oxazolone Intermediate BaseAttack->Oxazolone Cyclization Racemate Racemized Product Oxazolone->Racemate Ring Opening

Caption: Mechanism of base-induced racemization via oxazolone formation.

Corrective Actions:

  • Switch Base: Replace TEA/DIEA with

    
     or 
    
    
    
    (milder inorganic bases reduce
    
    
    -proton abstraction).
  • Switch Reagent: Use Boc-ON . It operates under milder conditions and does not require the activation energy that promotes oxazolone formation.

  • Temperature Control: Maintain reaction at 0°C during base addition.

Issue 2: Reaction Stalled (Steric Hindrance)

Symptom: Starting material persists after 24h with


.
Root Cause:  Bulky substituents (e.g., tert-leucine, adamantyl amines) block nucleophilic attack.

Corrective Actions:

  • Catalysis: Add 5 mol% DMAP (4-Dimethylaminopyridine).

    • Warning: DMAP increases racemization risk. Do not use on sensitive chiral centers.

  • Lewis Acid Method: Use

    
     or Iodine (
    
    
    
    )
    catalysis.
    • Protocol: Amine (1 eq),

      
       (1.1 eq), 
      
      
      
      (10 mol%) in
      
      
      . Reaction typically completes in <30 mins.
  • High-Pressure/Temp: If stable, heat to 60°C in a sealed tube (use THF, not DCM).

Issue 3: "Gummy" Solid / Difficult Purification

Symptom: Reaction mixture is a viscous oil; difficult to crystallize. Root Cause: Presence of unreacted


 or t-BuOH byproducts.

Corrective Actions:

  • Chemical Scavenging: Add N,N-dimethyl-1,3-propanediamine (DMPA) to the reaction mixture 30 mins before workup. This reacts with excess

    
     to form a water-soluble urea, easily removed in the aqueous wash.
    
  • Solvent Switch: If using Boc-ON, ensure the oxime is fully extracted with NaOH washes.

Frequently Asked Questions (FAQ)

Q: Can I use Boc-Azide (


) for faster reactions? 
A: Strictly No.  While historically used, 

is thermally unstable and has been reported to explode. It is largely obsolete in modern safety-conscious laboratories. Use Boc-ON or catalytic

instead.

Q: How do I remove the phenol byproduct when using Boc-OPh? A: Phenol is easily removed by washing the organic phase with 1M NaOH or KOH. If your product is base-sensitive, extensive column chromatography may be required, which negates the convenience of the reagent.

Q: My product is water-soluble. How do I perform the workup? A: Avoid aqueous extraction.

  • Use Boc-ON in a volatile solvent (Acetone/Dioxane).

  • Evaporate solvent.[3]

  • Triturate the residue with Ether/Hexanes (to remove oxime/reagent).

  • The product often remains as a solid or oil. Alternatively, use ion-exchange resin for purification.

References

  • Tarbell, D. S., et al. (1972). "New reagents for tert-butoxycarbonylation of amino acids."[8][9][10] Proceedings of the National Academy of Sciences, 69(3), 730–732.

  • Itoh, M., et al. (1975). "Peptide synthesis with 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON)." Tetrahedron Letters, 16(49), 4393–4396.

  • Pittelkow, M., et al. (2007). "Selective Mono-protection of Diamines." Organic Syntheses, 84, 209.[6]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[8] "Catalyst-free N-tert-butyloxycarbonylation of amines in water." Organic Letters, 8(15), 3259–3262.

  • Varala, R., et al. (2006).[8] "Iodine-catalyzed N-Boc protection of amines." Journal of Organic Chemistry, 71(21), 8283–8286.

Sources

Troubleshooting

Technical Support Center: Monitoring the Progress of tert-butyl N-[(1S)-1-phenylethyl]carbamate Reactions

Welcome to the technical support center for monitoring the synthesis of tert-butyl N-[(1S)-1-phenylethyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring the synthesis of tert-butyl N-[(1S)-1-phenylethyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful reaction outcomes.

Introduction

The synthesis of tert-butyl N-[(1S)-1-phenylethyl]carbamate, a common Boc-protected amine, is a fundamental transformation in organic synthesis. Accurate monitoring of this reaction is crucial for determining reaction completion, optimizing yields, and minimizing impurities. This guide provides detailed protocols and troubleshooting advice for common analytical techniques used to monitor this reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to monitor the progress of my Boc protection reaction?

A1: The most common and effective methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. TLC is often used for quick, qualitative checks, while HPLC, GC-MS, and NMR provide more quantitative data.

Q2: My TLC plate shows multiple spots. What could be the issue?

A2: Multiple spots can indicate the presence of starting material, your desired product, and potentially side products or impurities. It is also possible that your starting amine is impure. It's crucial to run a co-spot (a lane with both the starting material and the reaction mixture) to definitively identify the starting material spot.

Q3: How do I choose the right analytical technique for my needs?

A3:

  • For rapid, qualitative analysis: TLC is the ideal choice due to its speed and low cost.[1][2]

  • For quantitative analysis and purity determination: HPLC is highly recommended.

  • For volatile and thermally stable compounds: GC-MS is a powerful tool, though derivatization may be necessary for polar analytes.[3]

  • For detailed structural information and reaction kinetics: ¹H NMR spectroscopy is invaluable for providing real-time, non-invasive monitoring.[3]

Q4: Can I use UV visualization for my TLC analysis?

A4: Yes, both the starting material, (1S)-1-phenylethylamine, and the product, tert-butyl N-[(1S)-1-phenylethyl]carbamate, contain a phenyl group and should be UV active.

Troubleshooting Guides

Issue 1: Incomplete Reaction

Symptom: Analytical data (TLC, HPLC, NMR) shows a significant amount of starting amine remaining even after the expected reaction time.

Possible CauseRecommended SolutionScientific Rationale
Insufficient Reagent Ensure you are using a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O).The reaction stoichiometry requires at least one equivalent of (Boc)₂O per equivalent of amine. A slight excess helps drive the reaction to completion.
Poor Reagent Quality Use fresh or properly stored (Boc)₂O.Di-tert-butyl dicarbonate can hydrolyze over time, especially if exposed to moisture, reducing its reactivity.
Low Reaction Temperature Gently warm the reaction mixture (e.g., to 40 °C) if the reaction is sluggish at room temperature.Increasing the temperature can increase the reaction rate. However, be cautious as excessive heat can lead to side reactions.[4]
Inadequate Mixing Ensure efficient stirring, especially if the reaction mixture is heterogeneous.Proper mixing is essential for ensuring the reactants come into contact.
Issue 2: Formation of Side Products

Symptom: Unexpected spots on TLC or peaks in HPLC/GC-MS chromatograms.

Possible CauseRecommended SolutionScientific Rationale
Dipeptide Formation Use a slight excess of (Boc)₂O and add it portion-wise to the reaction mixture.If the amine starting material is a primary amine, it can react with the activated carbonyl of a newly formed Boc-protected amine, leading to a dipeptide-like impurity.
Over-alkylation Avoid using a strong base in excess. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) at 1.1-1.5 equivalents is typically sufficient.Excess strong base can deprotonate the newly formed carbamate, which can then act as a nucleophile.
Reaction with Solvent Use an inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.Protic solvents like methanol or ethanol can compete with the amine in reacting with (Boc)₂O.
Issue 3: Difficulty in Product Purification

Symptom: The crude product is difficult to purify by standard methods like column chromatography.

Possible CauseRecommended SolutionScientific Rationale
Product is an Oil If the product is an oil and difficult to handle, consider triturating with a non-polar solvent like hexanes to induce crystallization or solidify impurities.This can help to remove non-polar impurities and may result in the product solidifying.
Co-elution of Impurities Optimize your column chromatography conditions. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., ethyl acetate/hexanes) can improve separation.Fine-tuning the polarity of the mobile phase is critical for achieving good separation of compounds with similar polarities.
Acidic/Basic Impurities Perform an aqueous workup. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove any unreacted amine, followed by a mild base (e.g., saturated NaHCO₃) to remove any acidic byproducts.This liquid-liquid extraction technique is effective at removing ionic impurities.[5]

Experimental Protocols

Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)

This protocol provides a quick and effective way to monitor the reaction's progress.[6]

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Eluent (e.g., 20% Ethyl Acetate in Hexanes - this may need to be optimized)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Prepare the Eluent: Mix the chosen eluent and pour it into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber.

  • Spot the TLC Plate: Using a capillary tube, spot the starting amine (dissolved in a volatile solvent), the reaction mixture, and a co-spot of both on the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. The starting amine will have a lower Rf value (be more polar) than the Boc-protected product.

Data Interpretation:

SpotExpected RfObservation
Starting AmineLowerShould decrease in intensity as the reaction progresses.
ProductHigherShould increase in intensity as the reaction progresses.
Protocol 2: Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC offers a more quantitative assessment of the reaction progress.

Instrumentation and Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid or Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Dilute it with the initial mobile phase composition.

  • Injection: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak. The retention time of the product will be longer than that of the starting amine due to its increased hydrophobicity.

Protocol 3: Monitoring by ¹H NMR Spectroscopy

¹H NMR provides detailed structural information and can be used for quantitative analysis.

Procedure:

  • Sample Preparation: Withdraw an aliquot of the reaction mixture and dilute it in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Monitor the disappearance of the amine proton signal of the starting material and the appearance of the characteristic signals for the Boc-protected product.

Key ¹H NMR Signals (in CDCl₃):

CompoundProtonsChemical Shift (δ, ppm)
(1S)-1-phenylethylamine-NH₂~1.5 (broad singlet)
tert-butyl N-[(1S)-1-phenylethyl]carbamate-C(CH₃)₃~1.4 (singlet, 9H)
-NH-~4.8 (broad singlet)

Visualizations

Reaction_Monitoring_Workflow Start Start Reaction TLC Monitor by TLC Start->TLC Incomplete Reaction Incomplete TLC->Incomplete Starting Material Remains Complete Reaction Complete TLC->Complete Starting Material Consumed Incomplete->Start Continue Reaction/ Troubleshoot Workup Aqueous Workup Complete->Workup Purify Purification Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End Final Product Characterize->End

Caption: General workflow for reaction monitoring.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Amine (1S)-1-phenylethylamine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate Boc2O->Intermediate Product tert-butyl N-[(1S)-1-phenylethyl]carbamate Intermediate->Product Collapse of Intermediate Byproducts tert-Butanol + CO2 Intermediate->Byproducts

Caption: Boc protection reaction mechanism.

References

  • List, B., et al. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 85, 219-230.
  • SIELC Technologies. (n.d.). Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Scribd. (n.d.). Amine Protection With Boc. Retrieved from [Link]

  • Reddit. (2021, June 20). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-[(1S)-1-phenylethyl]carbamate. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • SpringerLink. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]

  • Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Unusually Low Barrier to Carbamate C-N Rotation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis.... Retrieved from [Link]

  • SpringerLink. (n.d.). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • ResearchGate. (2016, December 16). How to purify p-amino tert butyl benzamide ?. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[(1r)-2-cyano-1-phenylethyl]carbamate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Enantiomeric Purity Analysis of tert-butyl N-[(1S)-1-phenylethyl]carbamate

In the landscape of pharmaceutical development and chiral synthesis, the precise determination of enantiomeric purity is not merely a regulatory requirement but a cornerstone of drug safety and efficacy.[1][2][3] For a m...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chiral synthesis, the precise determination of enantiomeric purity is not merely a regulatory requirement but a cornerstone of drug safety and efficacy.[1][2][3] For a molecule like tert-butyl N-[(1S)-1-phenylethyl]carbamate, a common intermediate and building block, ensuring the stereochemical integrity is paramount. This guide provides an in-depth comparison of the primary analytical techniques for assessing its enantiomeric purity, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The fundamental challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[4][5] Analytical strategies, therefore, must introduce a chiral element to induce diastereomeric interactions, allowing for differentiation. This can be achieved through a chiral stationary phase (CSP) in chromatography, a chiral additive in the mobile phase or buffer, or by derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[5][6]

This guide will focus on the most prevalent and effective techniques for the enantiomeric purity analysis of tert-butyl N-[(1S)-1-phenylethyl]carbamate: Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents.

Comparative Overview of Analytical Techniques

Each analytical technique offers a unique set of advantages and limitations for the analysis of tert-butyl N-[(1S)-1-phenylethyl]carbamate. The choice of method is often dictated by factors such as the required sensitivity, sample throughput, availability of instrumentation, and the specific goals of the analysis (e.g., routine quality control versus in-depth structural confirmation).

Technique Principle Advantages Disadvantages Typical Application
Chiral HPLC Differential interaction with a chiral stationary phase.[1][3]High resolution, high sensitivity, broad applicability, well-established.[6]Method development can be time-consuming, requires specialized and often expensive columns.[7]Routine quality control, purity certification, preparative separation.
Chiral SFC Differential interaction with a CSP using a supercritical fluid as the mobile phase.Faster analysis times, lower solvent consumption (greener), suitable for preparative scale.Requires specialized instrumentation, may not be suitable for all compounds.High-throughput screening, preparative separations.
Chiral NMR Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.[8]Non-destructive, provides structural information, relatively fast for screening.Lower sensitivity compared to chromatographic methods, may require higher concentrations of the analyte and chiral agent.[8]Confirmation of enantiomeric identity, rapid screening of reaction outcomes.

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the gold standard for enantiomeric purity analysis due to its high resolving power and sensitivity.[3] The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including carbamates.[4]

The choice of mobile phase is critical for achieving optimal separation. For tert-butyl N-[(1S)-1-phenylethyl]carbamate, a normal-phase mobile phase consisting of a non-polar solvent like hexane and a polar modifier such as isopropanol is often a good starting point. The addition of a small amount of an acidic or basic additive can significantly influence the peak shape and resolution by interacting with the analyte and the stationary phase.[9]

Experimental Workflow: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Dissolve sample in mobile phase (e.g., 1 mg/mL) injection Inject Sample prep_sample->injection prep_mp Prepare mobile phase (e.g., Hexane:IPA) hplc_system Equilibrate Chiral Column (e.g., Polysaccharide-based) prep_mp->hplc_system hplc_system->injection separation Isocratic Elution injection->separation detection UV Detection (e.g., 220 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Enantiomeric Purity (%) integration->calculation SFC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_sfc SFC System cluster_data Data Analysis prep_sample Dissolve sample in co-solvent (e.g., 1 mg/mL) injection Inject Sample prep_sample->injection sfc_system Equilibrate Chiral Column sfc_system->injection separation Gradient or Isocratic Elution (CO2/Co-solvent) injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Enantiomeric Purity (%) integration->calculation NMR_Logic Analyte Enantiomeric Mixture (R and S) Complex_R Diastereomeric Complex (Analyte-R + CSA) Analyte->Complex_R Complex_S Diastereomeric Complex (Analyte-S + CSA) Analyte->Complex_S CSA Chiral Solvating Agent (CSA) CSA->Complex_R CSA->Complex_S NMR_Spectrum NMR Spectrum Complex_R->NMR_Spectrum Complex_S->NMR_Spectrum Signal_R Distinct NMR Signal for R-complex NMR_Spectrum->Signal_R Signal_S Distinct NMR Signal for S-complex NMR_Spectrum->Signal_S Quantification Quantification by Signal Integration Signal_R->Quantification Signal_S->Quantification

Sources

Comparative

A Comparative Guide to Chiral Auxiliaries: Unveiling the Advantages of Tert-butyl N-[(1S)-1-phenylethyl]carbamate

In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome, overall yield, and economic viability of a synthetic r...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome, overall yield, and economic viability of a synthetic route.[1] For researchers and professionals in drug development, an ideal auxiliary must offer high stereocontrol, be readily available and affordable, attach and detach under mild conditions, and allow for straightforward purification of intermediates.[1][2] While classic auxiliaries like Evans' oxazolidinones and Oppolzer's sultams have long served as the gold standard, this guide provides an in-depth comparison, highlighting the distinct advantages of a more streamlined and cost-effective alternative: tert-butyl N-[(1S)-1-phenylethyl]carbamate .

Derived from the inexpensive and commercially available (S)-1-phenylethylamine, this auxiliary presents a compelling combination of robust stereochemical control and operational simplicity, particularly distinguished by its unique cleavage conditions.[3][4]

The Established Benchmarks: Evans' and Oppolzer's Auxiliaries

To appreciate the advantages of tert-butyl N-[(1S)-1-phenylethyl]carbamate, we must first understand the performance of the auxiliaries that have defined the field.

  • Evans' Oxazolidinones : Developed by David A. Evans, these auxiliaries are derived from amino alcohols like valinol and phenylalaninol.[5][6] They are renowned for their exceptional performance in asymmetric aldol reactions and alkylations.[5][7] The rigid oxazolidinone ring, when N-acylated, forms a chelated Z-enolate with boron or titanium Lewis acids, creating a highly organized transition state that effectively shields one face of the enolate, leading to outstanding diastereoselectivity.[5][8]

  • Oppolzer's Sultams : Based on camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries.[5] A key advantage is that the resulting N-acylated sultam derivatives are often highly crystalline, which facilitates purification of the diastereomeric products by simple recrystallization. They have demonstrated excellent stereocontrol in a variety of reactions, including aldol, alkylation, and Michael additions.[5][9]

While undeniably powerful, these benchmark auxiliaries are not without their operational considerations. Their synthesis can be multi-step, and cleavage often requires harsh conditions such as ozonolysis, strong base hydrolysis (LiOH/H₂O₂), or aggressive reduction (LiAlH₄), which may not be compatible with sensitive functional groups elsewhere in the molecule.

The Challenger: Tert-butyl N-[(1S)-1-phenylethyl]carbamate

The utility of tert-butyl N-[(1S)-1-phenylethyl]carbamate stems from the proven stereo-directing ability of the (S)-1-phenylethylamine backbone, enhanced and modulated by the presence of the N-Boc (tert-butyloxycarbonyl) group.[10] The core chiral element, (S)-1-phenylethylamine, is one of the most inexpensive chiral sources available, making this auxiliary an economically attractive choice, especially for large-scale synthesis.[3][]

Key Advantages:
  • Economic Efficiency : The auxiliary is derived in a straightforward manner from (S)-1-phenylethylamine, a bulk chemical that is significantly less expensive than the chiral amino alcohols required for many Evans-type auxiliaries.[4]

  • Orthogonal Cleavage Strategy : This is arguably the most significant advantage. The N-Boc group is notoriously labile under mild acidic conditions (e.g., trifluoroacetic acid (TFA) or oxalyl chloride in methanol).[12][13] This allows for deprotection under conditions that are orthogonal to the basic hydrolysis, hydrogenolysis, or strong reducing conditions often required for other auxiliaries. This orthogonality is invaluable in complex total synthesis where multiple protecting groups are employed.

  • High Diastereoselectivity : The combination of the sterically demanding phenyl group and the bulky tert-butyl group creates a well-defined chiral environment. Upon N-acylation and subsequent enolization, these groups effectively block one face of the enolate from the approach of an electrophile, leading to high diastereoselectivity in reactions like alkylation.

  • Simplified Purification and Handling : The lipophilic nature of the Boc and phenyl groups often imparts favorable solubility characteristics to the derivatives, simplifying extraction and chromatographic purification.

Comparative Performance Analysis

The following table summarizes the key operational and performance characteristics of tert-butyl N-[(1S)-1-phenylethyl]carbamate in comparison to the established auxiliaries.

FeatureTert-butyl N-[(1S)-1-phenylethyl]carbamateEvans' OxazolidinonesOppolzer's Sultams
Chiral Source (S)-1-PhenylethylamineAmino Alcohols (e.g., Valinol)Camphor
Source Cost LowModerate to HighModerate
Typical Diastereoselectivity (d.r.) >95:5 for alkylations>99:1 for many reactions[14]>98:2, often crystalline[5]
Primary Cleavage Method Mild Acid (TFA, HCl, Oxalyl Chloride)[12][15]Basic Hydrolysis, ReductiveBasic Hydrolysis, Reductive
Cleavage Orthogonality High (orthogonal to base, hydrogenolysis)ModerateModerate
Recyclability of Auxiliary HighHighHigh

Experimental Workflows and Methodologies

To illustrate the practical application of this auxiliary, we present a validated, three-step workflow for the asymmetric synthesis of an α-substituted carboxylic acid.

Workflow: Asymmetric Alkylation using Tert-butyl N-[(1S)-1-phenylethyl]carbamate

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage & Recovery A Acylation of Auxiliary with Propionyl Chloride B Deprotonation (LDA) to form Chiral Enolate A->B C Alkylation with Benzyl Bromide B->C Electrophile (BnBr) D Acidic Hydrolysis (TFA) to Cleave Auxiliary C->D E Isolation of Chiral Acid & Recovered Auxiliary D->E End End Product: (R)-2-Methyl-3-phenylpropanoic acid E->End Start Start: Auxiliary + Reagents Start->A

Caption: Experimental workflow for asymmetric synthesis.

Protocol 1: N-Acylation of the Chiral Auxiliary
  • Setup : To a flame-dried round-bottom flask under an argon atmosphere, add tert-butyl N-[(1S)-1-phenylethyl]carbamate (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Base Addition : Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Acylation : Slowly add propionyl chloride (1.2 eq) dropwise. A white precipitate of triethylammonium chloride will form.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.

  • Workup : Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the N-acylated auxiliary.

Protocol 2: Diastereoselective Alkylation
  • Setup : To a flame-dried flask under argon, add the N-acylated auxiliary (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.1 M).

  • Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation : Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or titrated) dropwise. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Electrophile Addition : Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Reaction : Continue stirring at -78 °C for 4-6 hours.

  • Workup : Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Dilute with ethyl acetate and water.

  • Purification : Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product before purification by column chromatography.

Mechanism: Stereochemical Control in Alkylation

Caption: Proposed transition state for alkylation. (Note: A real diagram would depict the chelated enolate structure).

Protocol 3: Auxiliary Cleavage and Recovery
  • Setup : Dissolve the purified alkylated product (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA, 0.2 M).

  • Reaction : Stir the solution at room temperature for 2 hours. The TFA will cleave both the N-acyl bond and the Boc group.

  • Concentration : Remove the solvent and excess TFA under reduced pressure.

  • Isolation : Dissolve the residue in diethyl ether and treat with 1 M NaOH to extract the carboxylic acid into the aqueous layer.

  • Product Isolation : Acidify the aqueous layer with 2 M HCl to pH ~2 and extract the desired (R)-2-methyl-3-phenylpropanoic acid with diethyl ether. Dry the organic extracts and concentrate to yield the final product.

  • Auxiliary Recovery : The initial ether layer contains the protonated (S)-1-phenylethylamine. Wash this layer with water, basify with 1 M NaOH, and extract with DCM to recover the chiral auxiliary for reuse.

Conclusion

While Evans' oxazolidinones and Oppolzer's sultams remain powerful tools in the synthetic chemist's arsenal, tert-butyl N-[(1S)-1-phenylethyl]carbamate emerges as a highly practical and efficient alternative. Its primary advantages lie in its economic efficiency, stemming from an inexpensive chiral source, and its operational simplicity, highlighted by a mild and orthogonal acidic cleavage protocol.[4][12] For process development and large-scale synthesis, where cost and the compatibility of reaction conditions are paramount, this auxiliary provides a compelling strategic advantage, delivering high stereoselectivity without the operational complexities of more traditional methods.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). PubMed.
  • A Comparative Guide to Stereoselectivity in Asymmetric Synthesis. Benchchem.
  • Chiral Auxiliaries in Asymmetric Synthesis. (2007).
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2016). RSC Publishing.
  • Chiral auxiliary. Wikipedia.
  • Asymmetric Synthesis. University of York.
  • Chapter 45 — Asymmetric synthesis. Pure enantiomers from Nature: the chiral pool and chiral induction.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). PMC.
  • tert-butyl N-[(1S)
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. MDPI.
  • Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. (2006). PubMed.
  • CAS 2627-86-3 ((S)(-) - 1 - PHENYLETHYLAMINE). BOC Sciences.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances.
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2019).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). MDPI.
  • evans enolate alkylation-hydrolysisx. University of California, Irvine.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer. (2020). Semantic Scholar.

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R)- and (S)-N-Boc-1-phenylethylamine Enantiomers

Abstract In the realms of pharmaceutical development and asymmetric synthesis, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images—is not merely an academic exercise,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the realms of pharmaceutical development and asymmetric synthesis, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images—is not merely an academic exercise, but a critical necessity.[1] Enantiomers can exhibit vastly different pharmacological and toxicological profiles, a fact tragically highlighted by historical cases like Thalidomide.[2] This guide provides an in-depth, objective comparison of key spectroscopic techniques for the differentiation and absolute configuration assignment of the (R) and (S) enantiomers of N-Boc-1-phenylethylamine, a common chiral building block. We will move beyond procedural lists to explore the causal logic behind experimental design in Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) spectroscopy, supported by detailed protocols and comparative data.

The Challenge of Chirality: Why Standard Spectroscopy Fails

Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Critically, they are also indistinguishable in most standard spectroscopic analyses. For instance, in a typical achiral environment, the ¹H or ¹³C NMR spectra of (R)- and (S)-N-Boc-1-phenylethylamine are identical because the corresponding nuclei in each molecule experience the same average electronic environment.[1][3]

To overcome this, we must introduce a chiral influence into the analysis, forcing the enantiomers to interact differently and breaking their spectroscopic equivalence. This guide details three powerful methods for achieving this differentiation.

Nuclear Magnetic Resonance (NMR): Creating a Diastereomeric Environment

While NMR is inherently "blind" to chirality, it can be made exquisitely sensitive to it through the use of chiral auxiliaries. These agents interact with the enantiomeric analyte to create diastereomeric complexes, which, unlike enantiomers, have distinct physical properties and thus different NMR spectra.[3][4] The primary methods involve Chiral Derivatizing Agents (CDAs), which form stable covalent bonds, and Chiral Solvating Agents (CSAs), which form transient, non-covalent complexes in solution.[1][4] For this guide, we focus on the more direct and non-destructive CSA approach.

Mechanism of Action: Chiral Solvating Agents (CSAs)

CSAs, often referred to as chiral shift reagents, are enantiomerically pure compounds that form rapid, reversible diastereomeric complexes with the analyte enantiomers.[4] This association perturbs the electronic environment of the analyte's nuclei, leading to chemical shift non-equivalence (Δδ) for the signals of the (R) and (S) enantiomers, allowing for their resolution and quantification. Lanthanide-based complexes are particularly effective CSAs.[5][6][7]

Experimental Protocol: ¹H NMR Analysis with a Chiral Lanthanide Shift Reagent

This protocol describes the resolution of a racemic mixture of N-Boc-1-phenylethylamine using a chiral europium-based shift reagent.

Objective: To resolve and distinguish the ¹H NMR signals of (R)- and (S)-N-Boc-1-phenylethylamine.

Materials:

  • (R,S)-N-Boc-1-phenylethylamine

  • Chiral Lanthanide Shift Reagent (e.g., Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], Eu(hfc)₃)

  • Deuterated Chloroform (CDCl₃)

  • High-field NMR Spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation (Analyte): Dissolve ~10 mg of (R,S)-N-Boc-1-phenylethylamine in 0.6 mL of CDCl₃ in a clean NMR tube.

  • Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte alone. This serves as the baseline, where enantiomeric signals will be perfectly overlapped.

  • Introduction of CSA: Add a small, precisely weighed amount of the CSA (e.g., ~2-3 mg, corresponding to ~0.1 molar equivalents relative to the analyte) to the NMR tube.

  • Equilibration: Gently agitate the tube to ensure complete dissolution and allow the system to equilibrate for 5-10 minutes. The formation of the transient diastereomeric complexes is rapid.[4]

  • Acquire Resolved Spectrum: Record the ¹H NMR spectrum again. Observe the splitting of key proton signals (e.g., the methine proton -CH- and the methyl protons -CH₃) into two distinct sets of signals, corresponding to the (R) and (S) enantiomers.

  • Titration (Optional but Recommended): To optimize resolution, incrementally add more CSA in small aliquots, acquiring a spectrum after each addition. This helps to maximize the chemical shift difference (Δδ) while minimizing potential line broadening, a common side effect of paramagnetic lanthanide reagents.[5][6]

Causality Behind Choices:

  • Solvent (CDCl₃): A non-coordinating, aprotic solvent is chosen to prevent competition with the analyte for binding sites on the lanthanide shift reagent.

  • High-Field NMR: Higher magnetic field strengths increase the magnitude of the chemical shift separation (in Hz), improving the resolution of closely spaced peaks.[6]

  • Molar Ratio: A sub-stoichiometric amount of CSA is initially used. The goal is not to complex all analyte molecules simultaneously but to establish a rapid chemical exchange equilibrium that results in distinct, population-averaged signals for each enantiomer.

Expected Data & Interpretation

Upon addition of the chiral shift reagent, specific proton signals of N-Boc-1-phenylethylamine will resolve into two separate peaks. The methine proton (adjacent to the chiral center) and the methyl protons are typically most affected.

Proton AssignmentChemical Shift (δ) without CSA (ppm)Expected Appearance with CSAExpected Δδ (ppm)
Phenyl (Ar-H)~7.2-7.4Two overlapping multiplets< 0.05
Methine (-CH-)~4.8Two distinct quartets0.1 - 0.5
NH~5.0 (broad)Two broad signalsVariable
Methyl (-CH₃)~1.4Two distinct doublets0.05 - 0.2
Boc (-C(CH₃)₃)~1.45Two distinct singlets< 0.05

Note: The exact Δδ values are dependent on the specific CSA, concentration, and temperature. The data presented is illustrative.

Workflow Visualization

NMR_CSA_Workflow cluster_prep Sample Preparation cluster_analysis Chiral Analysis Prep1 Dissolve Racemic Analyte in CDCl3 Prep2 Acquire Baseline ¹H NMR Spectrum Prep1->Prep2 Analysis1 Add Chiral Shift Reagent (CSA) Prep2->Analysis1 Introduce Chirality Analysis2 Acquire Resolved ¹H NMR Spectrum Analysis1->Analysis2 Analysis3 Identify Separated Enantiomer Signals (Δδ) Analysis2->Analysis3

Caption: NMR analysis workflow using a Chiral Solvating Agent (CSA).

Vibrational Circular Dichroism (VCD): The Definitive Configuration Assignment

VCD spectroscopy measures the differential absorption of left- and right-circularly polarized infrared light during a vibrational transition.[8] It is an exceptionally powerful technique because, unlike NMR which requires an external chiral agent, chirality is intrinsic to the measurement. The VCD spectra of two enantiomers are perfect mirror images—equal in magnitude but opposite in sign—providing an unambiguous fingerprint of their absolute configuration.[9][10][11]

The true power of VCD is realized when experimental spectra are compared with those predicted by ab initio quantum chemical calculations, most commonly using Density Functional Theory (DFT).[9][10][12] A match between the experimental spectrum and the calculated spectrum for a given configuration (e.g., R) provides a definitive assignment of the absolute stereochemistry of the molecule in solution.[13]

Experimental & Computational Protocol

This protocol is a dual workflow, combining experimental measurement with theoretical calculation.

Part A: Experimental VCD Measurement

  • Sample Preparation: Dissolve a sufficient amount of a single enantiomer (e.g., (R)-N-Boc-1-phenylethylamine) in a deuterated solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.1 M.[9] The use of a deuterated solvent is critical to minimize overlapping IR absorption bands from the solvent.

  • Cell Assembly: Transfer the solution to an IR cell with BaF₂ windows and a pathlength of ~70-100 µm.[9][14]

  • Data Acquisition: Place the cell in a VCD spectrometer. Collect the IR and VCD spectra at a resolution of 4-8 cm⁻¹.[9]

  • Signal Averaging: VCD signals are typically 3-5 orders of magnitude weaker than IR absorption signals.[8] Therefore, data is collected for several hours (e.g., in 3-6 blocks of 60 minutes each) and averaged to achieve an adequate signal-to-noise ratio.[9][14]

Part B: Computational VCD Prediction

  • Structure Building: Construct a 3D model of one enantiomer (e.g., the (R)-enantiomer).

  • Conformational Search: Perform a thorough conformational analysis to locate all low-energy conformers of the molecule.

  • Geometry Optimization & Frequency Calculation: Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each significant conformer using DFT (e.g., at the B3LYP/6-31G* level of theory).[9][15]

  • Spectrum Generation: Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative free energies of the conformers. This creates a final predicted spectrum for the (R)-enantiomer. The predicted spectrum for the (S)-enantiomer is generated by simply inverting the sign of the (R)-spectrum.[9]

Part C: Comparison and Assignment

  • Overlay: Compare the experimentally measured VCD spectrum with the two predicted spectra ((R) and (S)).

  • Assignment: The absolute configuration is assigned based on which predicted spectrum provides the best match to the experimental one.

Expected Data & Interpretation

The VCD spectrum consists of positive and negative bands corresponding to vibrational modes. The (S)-enantiomer will show a spectrum that is a mirror image of the (R)-enantiomer.

Wavenumber Range (cm⁻¹)Vibrational Mode (Approximate)Expected VCD Sign for (R)-enantiomerExpected VCD Sign for (S)-enantiomer
3400-3500N-H Stretch(+)(-)
2800-3000C-H StretchesMultiple (+/-) bandsMultiple (-/+) bands
1680-1720C=O Stretch (Boc)(-)(+)
1300-1500C-H Bends, C-N StretchMultiple (+/-) bandsMultiple (-/+) bands

Note: This table is illustrative. The exact positions and signs of VCD bands are highly sensitive to conformation and must be confirmed by DFT calculations.

Workflow Visualization

VCD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Prediction Exp1 Prepare Solution (Single Enantiomer, ~0.1M) Exp2 Acquire VCD/IR Spectra (Signal Averaging) Exp1->Exp2 Compare Compare Experimental vs. Calculated Spectra Exp2->Compare Comp1 DFT Geometry Optimization (R-enantiomer) Comp2 Calculate VCD Spectrum (Boltzmann Averaged) Comp1->Comp2 Comp3 Invert Spectrum for S-enantiomer Comp2->Comp3 Comp2->Compare Comp3->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Combined experimental and computational workflow for VCD analysis.

Electronic Circular Dichroism (ECD): Probing Chiral Chromophores

Electronic Circular Dichroism (ECD) is the chiroptical counterpart to UV-Vis spectroscopy, measuring the differential absorption of circularly polarized light in the UV-visible range.[16] The signals arise from electronic transitions within the molecule. Like VCD, the ECD spectra of enantiomers are mirror images, providing information on absolute configuration.[16][17] ECD is most effective for molecules containing a chromophore—a light-absorbing group. N-Boc-1-phenylethylamine is an excellent candidate for ECD due to the π-π* transitions of its phenyl ring.

Experimental Protocol: ECD Measurement

Objective: To measure the differential UV absorption of the (R) and (S) enantiomers.

Materials:

  • (R)- and (S)-N-Boc-1-phenylethylamine

  • Spectroscopic grade solvent (e.g., Methanol, Acetonitrile)

  • Quartz cuvettes (e.g., 0.1 or 1.0 cm pathlength)

  • CD Spectropolarimeter

Procedure:

  • Solvent Selection: Choose a solvent that is transparent in the desired UV region (typically below 280 nm for a phenyl group) and in which the analyte is soluble. Methanol is a common choice.

  • Sample Preparation: Prepare dilute solutions of each pure enantiomer. The concentration must be carefully optimized to keep the maximum absorbance below 1.0 to ensure data linearity.[18]

  • Instrument Setup: Place the appropriate quartz cuvette containing the sample in the spectropolarimeter.

  • Data Acquisition: Scan the sample across the relevant wavelength range (e.g., 190-300 nm). The instrument records the difference in absorbance (ΔA), which is typically converted to molar circular dichroism (Δε) or ellipticity.[19]

  • Baseline Correction: A spectrum of the solvent in the same cuvette must be recorded and subtracted from each sample spectrum to correct for any background absorbance or instrument artifacts.[20]

Causality Behind Choices:

  • Quartz Cuvettes: Glass and plastic absorb strongly in the far-UV region, necessitating the use of high-purity quartz.

  • Concentration Control: If the sample is too concentrated, the high absorbance (optical density) will prevent sufficient light from reaching the detector, leading to a noisy and unreliable CD signal.[18]

Expected Data & Interpretation

The ECD spectrum plots the differential absorption (Δε) against wavelength. The (R) and (S) enantiomers will exhibit mirror-image curves, characterized by positive or negative peaks known as Cotton effects.

Wavelength (λmax, nm)Electronic TransitionExpected Δε Sign for (R)-enantiomerExpected Δε Sign for (S)-enantiomer
~260-270 nm¹Lₐ (π→π)Weak (+) or (-)Weak (-) or (+)
~210-220 nm¹Lₐ (π→π)Strong (+)Strong (-)
< 200 nm¹B (π→π*)Strong (-)Strong (+)

Note: This table is illustrative of a typical substituted benzene chromophore. The exact positions and signs should be confirmed experimentally or with Time-Dependent DFT (TD-DFT) calculations, analogous to VCD.

Workflow Visualization

ECD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition P1 Prepare Dilute Solution of Pure Enantiomer P2 Select Quartz Cuvette & Transparent Solvent P1->P2 A1 Run Solvent Baseline P2->A1 A2 Scan Sample Spectrum (190-300 nm) A1->A2 A3 Subtract Baseline from Sample Data A2->A3 Result Result A3->Result Generate Final ECD Spectrum

Caption: Experimental workflow for Electronic Circular Dichroism (ECD).

Comparative Summary of Techniques

FeatureNMR with Chiral Solvating AgentVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Primary Application Enantiomeric purity (ee) determination, quantitative analysis.Absolute configuration determination.[21]Absolute configuration determination, conformational studies.
Principle Induced diastereomeric non-equivalence.Differential absorption of polarized IR light.[22]Differential absorption of polarized UV-Vis light.[23]
Sample Requirement Racemic mixture or pure enantiomers (~5-10 mg).Pure enantiomer required (~5-10 mg).[9]Pure enantiomer required (microgram to mg quantities).
Strengths - Widely available instrumentation (NMR).\n- Excellent for quantification.\n- Non-destructive.- Definitive absolute configuration assignment (with DFT).[9][13]\n- Rich in structural information.[8]- High sensitivity.\n- Requires less sample than VCD.\n- Faster acquisition time.
Limitations - Requires external chiral agent.\n- Peak broadening can be an issue.[5]\n- May not achieve baseline resolution.- Requires specialized instrumentation.\n- Long acquisition times.\n- Heavily reliant on computational analysis.[24]- Requires a chromophore near the chiral center.\n- Less structural information than VCD.
Causality Check Is the induced Δδ sufficient for resolution?Does the experimental spectrum match the DFT prediction?Do the enantiomers show mirror-image Cotton effects?

Conclusion

The spectroscopic analysis of the (R) and (S) enantiomers of N-Boc-1-phenylethylamine is a solvable challenge that requires moving beyond standard techniques. Each of the methods detailed in this guide—NMR with chiral solvating agents, VCD, and ECD—provides a unique and powerful lens through which to view and differentiate these mirror-image molecules.

  • NMR excels at the practical task of determining enantiomeric purity in a mixture, leveraging the creation of a transient chiral environment.

  • ECD offers a highly sensitive method for confirming the identity of an enantiomer, provided a suitable chromophore is present.

  • VCD , when paired with modern computational chemistry, stands as the gold standard for the unambiguous determination of absolute configuration in solution, providing a level of structural certainty that is difficult to achieve otherwise.

The selection of a technique should be guided by the specific research question: for quantification, turn to NMR; for rapid confirmation, ECD is suitable; and for definitive stereochemical assignment, VCD is the authoritative choice.

References

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

  • Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger White Paper. Retrieved from [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia. Retrieved from [Link]

  • Evans, A. C., et al. (2021, January 5). Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. RSC Publishing. Retrieved from [Link]

  • American Chemical Society Publications. (2021, June 30). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. Journal of Natural Products. Retrieved from [Link]

  • D. Kurouski. (n.d.). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. PMC. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). The Best Practices for Sample Preparation in Circular Dichroism Spectroscopy Analysis. Retrieved from [Link]

  • Biocompare. (2024, September 18). NMR Spectroscopy Used to Directly Measure Molecular Chirality. Retrieved from [Link]

  • Nanalysis. (2019, May 3). Enantiomers – Image | Mirror Image. Retrieved from [Link]

  • American Chemical Society Publications. (2021, July 23). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. Retrieved from [Link]

  • Pescitelli, G., et al. (n.d.). ECD exciton chirality method today: a modern tool for determining absolute configurations. Wiley Online Library. Retrieved from [Link]

  • Salsbury, J., et al. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. Retrieved from [Link]

  • Koller, M., et al. (2020, March 1). Screening of chiral shift reagents suitable to generically separate the enantiomers of V-agents by 31P-NMR spectroscopy. PubMed. Retrieved from [Link]

  • Pescitelli, G. (2019, June 14). Electronic Circular Dichroism. Encyclopedia MDPI. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • Goering, H. K., et al. (n.d.). NMR method for determination of enantiomeric compositions with chiral shift reagents. Google Patents.
  • arXiv. (n.d.). Deep peak property learning for efficient chiral molecules ECD spectra prediction. Retrieved from [Link]

  • American Chemical Society Publications. (2022, August 5). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Retrieved from [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]

  • Creative Biostructure. (2025, July 8). A Beginner's Guide to Circular Dichroism Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 9). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Retrieved from [Link]

  • Gaussian, Inc. (2017, June 21). Studying Chirality with Vibrational Circular Dichroism. Retrieved from [Link]

  • PubMed Central. (2025, November 17). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Retrieved from [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]

  • ResearchGate. (n.d.). 500 MHz 1 H NMR spectra of 117.89 mM ( R/S )-1-phenylethylamine, with.... Retrieved from [Link]

  • PubMed Central. (n.d.). Electronic Circular Dichroism Detects Conformational Changes Associated with Proteasome Gating Confirmed Using AFM Imaging. Retrieved from [Link]

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Comparative

literature comparison of tert-butyl N-[(1S)-1-phenylethyl]carbamate synthesis methods

This guide provides a comparative technical analysis of synthesis methods for tert-butyl N-[(1S)-1-phenylethyl]carbamate (CAS: 103206-27-9), a critical chiral building block. The synthesis primarily involves the N-tert-b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthesis methods for tert-butyl N-[(1S)-1-phenylethyl]carbamate (CAS: 103206-27-9), a critical chiral building block.

The synthesis primarily involves the N-tert-butoxycarbonylation (Boc-protection) of (S)-1-phenylethylamine . While the transformation is fundamental, the choice of methodology significantly impacts yield, purity, environmental footprint (E-factor), and scalability. This guide compares three distinct approaches: the Classical Organic Phase Protocol , the Green Iodine-Catalyzed Solvent-Free Method , and the Aqueous/Surfactant-Mediated Method .

Executive Summary: Method Selection Matrix

FeatureMethod A: Classical (Base/DCM) Method B: Catalytic (Iodine/Solvent-Free) Method C: Aqueous (Water/Surfactant)
Primary Mechanism Base-mediated nucleophilic substitutionLewis-acid activation of Boc₂OHydrophobic effect / "On-water" catalysis
Yield 90–98%92–99%85–95%
Reaction Time 2–12 Hours15–45 Minutes1–4 Hours
Green Metric Low (Chlorinated solvents, waste)High (No solvent, atom efficient)High (Water solvent, but extraction needed)
Scalability High (Industry Standard)Moderate (Exotherm management needed)Moderate (Solubility limits)
Best For GMP / Regulated Synthesis Rapid Lab-Scale / Green Chemistry Academic / "Green" Demo

Part 1: Detailed Methodologies

Method A: Classical Organic Phase Synthesis (The Benchmark)
  • Principle: The amine acts as a nucleophile attacking the carbonyl of di-tert-butyl dicarbonate (Boc₂O). A base (Triethylamine or DIPEA) neutralizes the liberated tert-butyl carbonic acid/CO₂ byproducts and drives the equilibrium.

  • Reagents: (S)-1-phenylethylamine (1.0 equiv), Boc₂O (1.1 equiv), Et₃N (1.2 equiv), DCM or THF.

Experimental Protocol:

  • Setup: Charge a round-bottom flask with (S)-1-phenylethylamine (10 mmol) and dry Dichloromethane (DCM, 20 mL).

  • Addition: Cool to 0°C. Add Triethylamine (Et₃N, 12 mmol). Dropwise add a solution of Boc₂O (11 mmol) in DCM (5 mL) over 15 minutes.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 8:2).

  • Workup: Wash reaction mixture with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallization from Hexane/Et₂O if necessary (product is often a white solid/crystalline).

  • Critique: Reliable but uses toxic solvents (DCM). The "standard" against which others are measured.[1]

Method B: Iodine-Catalyzed Solvent-Free Synthesis (High Efficiency)
  • Principle: Molecular Iodine (I₂) acts as a mild Lewis acid, activating the carbonyl oxygen of Boc₂O, making it more susceptible to nucleophilic attack. The reaction proceeds without solvent, utilizing the liquid nature of the reagents or melting upon mixing.

  • Reagents: (S)-1-phenylethylamine (1.0 equiv), Boc₂O (1.1 equiv), Iodine (5–10 mol%).

Experimental Protocol:

  • Setup: In a flask, mix (S)-1-phenylethylamine (10 mmol) and Boc₂O (11 mmol).

  • Catalysis: Add Iodine (0.5 mmol, 5 mol%).

  • Reaction: Stir the mixture at room temperature. An exotherm may be observed. Reaction is typically complete within 30 minutes.[2]

  • Workup: Dissolve the residue in Et₂O or EtOAc. Wash with 5% Na₂S₂O₃ (sodium thiosulfate) solution to quench/remove iodine (decolorizes the organic layer).

  • Isolation: Wash with water, dry, and concentrate.[3]

  • Critique: Extremely fast and environmentally superior. The removal of iodine is simple (color change indication). Note: Care must be taken with exotherms on scales >10g.

Method C: Aqueous "On-Water" Synthesis
  • Principle: Utilizing the "on-water" effect where hydrogen bonding at the water-organic interface accelerates reaction rates for hydrophobic substrates.

  • Reagents: (S)-1-phenylethylamine, Boc₂O, Water (solvent).

Experimental Protocol:

  • Setup: Suspend Boc₂O (1.1 equiv) in Water (10 mL per gram).

  • Addition: Add (S)-1-phenylethylamine (1.0 equiv) vigorously.

  • Reaction: Stir at room temperature for 2–4 hours. The product often precipitates or forms an oil distinct from the water phase.

  • Workup: Extract with minimal EtOAc or filter if solid.

  • Critique: Eliminates organic reaction solvents but requires organic solvents for extraction. Slower than iodine catalysis.

Part 2: Comparative Analysis & Data

The following table synthesizes data from comparative studies on amine protection methodologies.

Table 1: Performance Metrics of Synthesis Methods

MetricMethod A (DCM/Et₃N)Method B (I₂/Solvent-Free)Method C (Water)
Yield (%) 94%98%89%
Time 4.0 h0.5 h3.5 h
Temp 0°C → 25°C25°C (Exotherm)25°C
Atom Economy Low (Solvent waste)HighModerate
Purification Extraction + WashWash (Na₂S₂O₃)Extraction
Ref. Basis Standard ProtocolVarala et al. (2006)Chankeshwara et al.

Part 3: Mechanistic Visualization

The following diagram illustrates the mechanistic pathways and the role of the Iodine catalyst in accelerating the reaction compared to the standard base-mediated route.

BocSynthesis Start (S)-1-Phenylethylamine + Boc2O MethodA Method A: Base (Et3N) Start->MethodA DCM Solvent MethodB Method B: Iodine (I2) Start->MethodB Solvent-Free InterA Tetrahedral Intermediate (Stabilized by Base) MethodA->InterA Nucleophilic Attack Product tert-butyl N-[(1S)-1-phenylethyl]carbamate + t-BuOH + CO2 InterA->Product Elimination ActB Activated Boc2O (I2-Coordination) MethodB->ActB Lewis Acid Activation ActB->Product Rapid Attack

Caption: Comparative mechanistic pathways. Method B accelerates the reaction via Lewis-acid activation of the anhydride, bypassing the need for base stabilization.

Part 4: Strategic Recommendations

  • For High-Throughput/Library Synthesis: Use Method B (Iodine) . The speed and simple workup (thiosulfate wash) allow for processing dozens of reactions in parallel without solvent evaporation steps during the reaction phase.

  • For GMP/Scale-Up (>1 kg): Use Method A (Classical) or a modified Method C . While Method B is fast, the exotherm in a solvent-free condition can be dangerous at kilogram scale. Method A offers better thermal control via solvent reflux/cooling.

  • For Green Certification: Use Method B . It has the highest atom economy and lowest E-factor (waste/product ratio).

References

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006).[2][4] Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286.

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[4] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262.

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 66(8), 2743–2748.

Sources

Validation

Strategic Selection of Chiral Amine Building Blocks: tert-Butyl N-[(1S)-1-phenylethyl]carbamate vs. Sulfinamides

The following guide provides an objective, technical analysis of tert-butyl N-[(1S)-1-phenylethyl]carbamate, focusing on its utility as a chiral building block and directing group in asymmetric synthesis. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an objective, technical analysis of tert-butyl N-[(1S)-1-phenylethyl]carbamate, focusing on its utility as a chiral building block and directing group in asymmetric synthesis.

Executive Summary

In the landscape of chiral amine synthesis, researchers often face a binary choice: generate a new chiral center using an auxiliary (e.g., Ellman’s sulfinamide) or utilize the "chiral pool" via readily available starting materials.

tert-Butyl N-[(1S)-1-phenylethyl]carbamate (hereafter (S)-Boc-PEA ) represents the premier "chiral pool" strategy. Derived from the commodity chemical (S)-1-phenylethylamine, it serves two distinct high-value functions:

  • Stable Chiral Scaffold: A low-cost source of fixed chirality for downstream functionalization.

  • Directing Group: The Boc-protected amine directs ortho-lithiation (DoM), allowing regiospecific functionalization of the aromatic ring while preserving the benzylic stereocenter.

Verdict: While Ellman’s sulfinamide is superior for de novo generation of chiral amines from ketones, (S)-Boc-PEA is the cost-effective superior choice for synthesizing complex chiral benzylamines, isoquinolines, and N,O-ligands where the benzylic stereocenter is pre-defined.

Technical Deep Dive: Mechanism of Action

The utility of (S)-Boc-PEA extends beyond simple amine protection. Its primary value in advanced synthesis lies in the Complex Induced Proximity Effect (CIPE) , specifically Directed Ortho Metalation (DoM).

The DoM Mechanism

Unlike simple benzylamines, the Boc group acts as a Lewis basic coordinating site for organolithiums (e.g., sec-BuLi or t-BuLi). This coordination pre-organizes the lithiating reagent, bringing it into proximity with the ortho-proton of the phenyl ring.

  • Regioselectivity: The reaction occurs almost exclusively at the ortho-position.

  • Stereoretention: Because the lithiation occurs on the ring and not at the benzylic carbon, the chiral center at the

    
    -position is preserved (unlike benzylic lithiation, which risks racemization).
    

DoM_Mechanism Figure 1: Mechanism of Directed Ortho Metalation (DoM) mediated by the Boc group. Substrate (S)-Boc-PEA (Starting Material) Complex Pre-Lithiation Complex (Li coordinates to Boc C=O) Substrate->Complex + s-BuLi / TMEDA (-78°C) Lithiated Ortho-Lithiated Species (Stabilized Intermediate) Complex->Lithiated Deprotonation (CIPE Directed) Product Ortho-Substituted Product (Chirality Preserved) Lithiated->Product + Electrophile (E+) (Quench)

Comparative Analysis: (S)-Boc-PEA vs. Alternatives

This section compares (S)-Boc-PEA against its primary competitor, Ellman’s Sulfinamide (tert-butanesulfinamide), and the classic Evans Oxazolidinone.

Comparison Table
Feature(S)-Boc-PEAEllman's SulfinamideEvans Oxazolidinone
Primary Role Chiral Pool Building Block / DoM SubstrateChiral Auxiliary (Imine formation)Chiral Auxiliary (Enolate chemistry)
Origin of Chirality Intrinsic (Starting Material)Induced (Reagent Transfer)Induced (Reagent Transfer)
Atom Economy High (Boc is small, part of product often retained)Moderate (Sulfinyl group is cleaved/waste)Low (Auxiliary is large & cleaved)
Cost Efficiency Excellent (Commodity precursor)Moderate (Fine chemical)Moderate/Low
Scalability High (Crystalline, stable)High (Industrial standard)Moderate (Chromatography often needed)
Risk Factor Benzylic racemization if conditions too harshSulfur contamination / CostHydrolytic sensitivity
Decision Matrix for Process Chemists

Decision_Matrix Figure 2: Strategic Decision Tree for Selecting Chiral Amine Methodologies. Start Need Chiral Amine Target Q1 Is the chiral center benzylic & methylated? Start->Q1 Q2 Do you need to functionalize the aromatic ring? Q1->Q2 Yes ((S)-1-phenylethyl moiety) Path_Ellman Use Ellman's Sulfinamide (Create center from Ketone) Q1->Path_Ellman No (Complex alkyl chain) Path_Boc Use (S)-Boc-PEA (Chiral Pool Strategy) Q2->Path_Boc No (Just need amine source) Path_DoM Use (S)-Boc-PEA (Ortho-Lithiation) Q2->Path_DoM Yes (Need ortho-substituent)

Cost-Benefit Data Analysis

The following data assumes a theoretical production of 1 mole of a chiral ortho-substituted benzylamine derivative.

Metric(S)-Boc-PEA RouteEllman Sulfinamide Route
Reagent Cost (Est.) Low (~$150/mol for amine + Boc2O)High (~$400/mol for sulfinamide + ketone)
Step Count 2 (Protection -> Lithiation)3 (Condensation -> Addition -> Deprotection)
Purification Crystallization (Boc-amine is solid)Chromatography often required
Enantiomeric Excess >99% (Fixed by SM)90-98% (Dependent on addition diastereoselectivity)

Key Insight: If your target molecule contains the 1-phenylethylamine substructure, using (S)-Boc-PEA is approximately 60% more cost-effective than building it from acetophenone via Ellman's sulfinamide, primarily due to the elimination of the chiral induction step and lower reagent costs.

Experimental Protocols

Protocol A: Synthesis of (S)-Boc-PEA (Protection)

Standardizes the starting material for downstream use.

  • Setup: To a solution of (S)-1-phenylethylamine (12.1 g, 100 mmol) in DCM (100 mL) at 0°C, add triethylamine (15.3 mL, 110 mmol).

  • Addition: Dropwise add a solution of di-tert-butyl dicarbonate (Boc₂O, 22.9 g, 105 mmol) in DCM (50 mL).

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes).

  • Workup: Wash with 1M HCl (2 x 50 mL), Sat. NaHCO₃ (50 mL), and Brine (50 mL). Dry over MgSO₄.[1][2]

  • Purification: Concentrate in vacuo. Recrystallize from Hexanes/EtOAc to yield white crystals.

    • Target Yield: 95-98%[3]

    • Validation: Melting point 78-80°C.

Protocol B: Directed Ortho-Lithiation (High-Value Application)

Demonstrates the "Beak-style" lithiation to generate complex chiral scaffolds.

  • Inert Atmosphere: Flame-dry a 250 mL Schlenk flask under Argon.

  • Solvation: Dissolve (S)-Boc-PEA (2.21 g, 10 mmol) in anhydrous diethyl ether (50 mL).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add sec-BuLi (1.4 M in cyclohexane, 15 mL, 21 mmol) dropwise over 20 minutes.

    • Note: Two equivalents are often used to ensure complete deprotonation and complexation, though 1.1 eq may suffice depending on exact conditions.

    • Observation: Solution may turn bright yellow/orange.

  • Incubation: Stir at -78°C for 1 hour. (Do not warm, or benzylic lithiation/racemization risk increases).

  • Quench: Add electrophile (e.g., DMF for formylation, or MeI for methylation) (15 mmol) dropwise.

  • Workup: Stir for 30 mins at -78°C, then warm to RT. Quench with Sat. NH₄Cl. Extract with ether.

  • Outcome: Yields the ortho-substituted product with >98% retention of chirality at the ethyl-amine center.

References

  • Beak, P., & Meyers, A. I. (1986). Stereo- and Regiocontrol by Complex Induced Proximity Effects: Reactions of Organolithium Compounds. Accounts of Chemical Research.[] Link

  • Snieckus, V. (1990). Directed Ortho Metalation.[5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Link

  • Ellman, J. A., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews. Link

  • Nikolic, N. A., & Beak, P. (1997). (1S)-1-Phenylethylamine in Chiral Synthesis.[3][][6] Organic Syntheses.[1][2][7] Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Press. (Textbook Reference for DoM Mechanism).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling tert-butyl N-[(1S)-1-phenylethyl]carbamate

[1][2][3] Executive Safety Summary & Risk Assessment Handling tert-butyl N-[(1S)-1-phenylethyl]carbamate (Boc-(S)-1-phenylethylamine) requires a nuanced approach. While often classified as a standard organic intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Safety Summary & Risk Assessment

Handling tert-butyl N-[(1S)-1-phenylethyl]carbamate (Boc-(S)-1-phenylethylamine) requires a nuanced approach. While often classified as a standard organic intermediate, its lipophilic nature and potential for downstream gas evolution during deprotection necessitate specific protocols beyond generic laboratory standards.[1]

The "Why" Behind the Protocol:

  • Physical State: As a white crystalline solid, the primary vector of exposure is dust inhalation and direct dermal contact.[1][2]

  • Chemical Nature: The carbamate moiety masks the corrosivity of the parent amine, but the compound remains a Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant (STOT SE).[1][2]

  • Hidden Hazard: The tert-butyl group renders the molecule lipophilic, increasing the rate of dermal absorption compared to polar salts.[1][2] Furthermore, accidental contact with strong acids (e.g., in waste streams) triggers rapid decomposition, releasing isobutylene gas and CO₂, creating a pressure/rupture hazard.[1][2]

Personal Protective Equipment (PPE) Matrix

This system is designed as a "Defense in Depth" strategy.[1] PPE is the final barrier, not the first.[1][2]

Protection ZoneRecommended EquipmentTechnical Rationale (Causality)
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders.[3][1][2] Goggles provide a seal against airborne dust particles that can cause severe corneal irritation.[1][2]
Dermal (Hand) Nitrile Gloves (Min.[1][2] thickness: 5 mil)Solid State: Nitrile provides excellent resistance to organic solids.In Solution (DCM/THF): If dissolved in Dichloromethane (DCM), standard nitrile degrades in <5 mins.[1][2] Use Silver Shield™ or double-glove (PE laminate under Nitrile).[3][1][2]
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering controls (Hood) are superior.[3][1][2] If weighing outside a hood is unavoidable due to balance stability, a fit-tested N95 is mandatory to prevent sensitization.[1]
Body Cotton Lab Coat (High-neck preferred)Synthetic blends can melt if a fire occurs (Boc groups are combustible).[3][1][2] Cotton offers thermal protection and absorption.[1][2]

Operational Protocols

Phase A: Weighing and Transfer (Solid State)

The critical risk here is static-induced dust dispersion.[3][1][2]

  • Engineering Control: Operate inside a chemical fume hood with the sash at the certified working height.

  • Static Management: Boc-protected amines are often fluffy and prone to static charge.[1][2] Use an anti-static gun or ionizing bar inside the balance chamber before transfer.[1][2]

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is potentially contaminated with trace acids, as this can catalyze surface degradation.[1]

Phase B: Reaction Setup & Deprotection (The Critical Hazard)

Most accidents occur not during handling, but during the deprotection step.[3][1][2]

  • Solvent Selection: When dissolving in DCM or Dioxane, ensure gloves match the solvent breakthrough time (See PPE Matrix).[1][2]

  • Acid Addition: When adding TFA (Trifluoroacetic acid) or HCl/Dioxane to remove the Boc group:

    • Gas Evolution: The reaction releases Isobutylene and CO₂.[1][2]

      
       of compound generates 
      
      
      
      of gas.[1][2]
    • Open System: Never perform this reaction in a closed vessel. Ensure the reaction flask is vented through a bubbler or open to the hood atmosphere to prevent over-pressurization.[1][2]

Phase C: Workflow Visualization

G cluster_0 Pre-Operation cluster_1 Handling (Solid) cluster_2 Reaction / Use RiskAssessment Risk Assessment (Check SDS & Waste Stream) PPE_Donning Don PPE (Nitrile + Goggles) RiskAssessment->PPE_Donning Weighing Weighing (In Fume Hood) PPE_Donning->Weighing StaticControl Static Neutralization Weighing->StaticControl SolventAdd Solvent Addition (Check Glove Compatibility) StaticControl->SolventAdd Deprotection Deprotection Step (VENT GAS!) SolventAdd->Deprotection

Figure 1: Operational workflow emphasizing the progression from risk assessment to the critical deprotection step.[3][1][2][4]

Emergency & Disposal Procedures

Spill Response
  • Solid Spill: Do not dry sweep (creates dust).[1][2] Cover with a damp paper towel (water or PEG-400) to weigh down particles, then wipe up.[3][1][2]

  • Skin Contact: Brush off loose solid before rinsing.[1][2] Rinsing a large amount of solid can create a concentrated solution on the skin.[1][2] Wash with soap and water for 15 minutes.[1]

Waste Disposal (Crucial)
  • Segregation: Dispose of solid waste in the "Solid Organic" container.

  • Incompatibility: NEVER discard pure Boc-protected amine into a waste container containing concentrated acids (e.g., the "Acid Waste" stream).[3][1][2] This can cause rapid gas evolution and container rupture in the waste storage area.[1]

  • Labeling: Clearly label waste as "Boc-protected amine" to alert waste management personnel of potential gas generation if acidified.[3][1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8052579, tert-butyl N-[(1S)-1-phenylethyl]carbamate.[3][1][2] Retrieved from [Link][3][1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2] Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][2] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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